Cy3-PEG2-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H49ClN6O3 |
|---|---|
Molecular Weight |
649.3 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide chloride |
InChI |
InChI=1S/C36H48N6O3.ClH/c1-35(2)28-14-8-10-16-30(28)41(5)32(35)18-13-19-33-36(3,4)29-15-9-11-17-31(29)42(33)23-12-6-7-20-34(43)38-21-24-44-26-27-45-25-22-39-40-37;/h8-11,13-19H,6-7,12,20-27H2,1-5H3;1H |
InChI Key |
JBMRAQJSWVXFCA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Definitive Guide to the Photophysical Properties of Cy3-PEG2-Azide for Advanced Research Applications
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular biology and drug development, the precise understanding of fluorescent probes is paramount. This technical guide delves into the core photophysical properties of Cy3-PEG2-Azide, a versatile fluorophore increasingly utilized in advanced research. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its characteristics, experimental protocols for its characterization, and its application in visualizing cellular signaling pathways.
Core Photophysical Characteristics
This compound is a bright and photostable cyanine dye functionalized with a polyethylene glycol (PEG) linker and an azide group. This configuration makes it highly suitable for bio-orthogonal labeling reactions, particularly copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry". While the core spectral properties are dictated by the Cy3 fluorophore, the PEG2 linker enhances aqueous solubility and reduces non-specific binding, making it an excellent choice for labeling biomolecules in complex biological milieu.
The photophysical properties of this compound are largely consistent with those of its close analog, Cy3-Azide. The short PEG2 linker is not expected to significantly alter the electronic environment of the fluorophore, thus the spectral data for Cy3-Azide serves as a reliable reference.
Table 1: Quantitative Photophysical Data for Cy3-Azide
| Property | Value | Unit |
| Absorption Maximum (λabs) | 555 | nm |
| Emission Maximum (λem) | 570 | nm |
| Molar Extinction Coefficient (ε) | 150,000 | M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | 0.31 | - |
| Recommended Storage | -20°C, protected from light | - |
| Common Solvents | DMF, DMSO, DCM | - |
Note: Data is compiled from multiple commercial suppliers of Cy3-Azide and is presented as a consensus value.
Experimental Protocols for Characterization
Accurate characterization of fluorescent probes is critical for quantitative and reproducible experimental design. Below are detailed methodologies for determining the key photophysical parameters of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λabs ≈ 555 nm). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Data Analysis: Plot the absorbance at λabs against the concentration of the dye. The slope of the resulting linear regression line will be the molar extinction coefficient (ε) when the path length is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescent standard, is commonly employed.
Protocol:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Rhodamine 6G in ethanol (Φf ≈ 0.95) is a suitable choice.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Using a fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
-
Application in Visualizing Cellular Signaling: The MAPK Pathway
Fluorescently labeled biomolecules are invaluable tools for dissecting complex cellular signaling pathways. This compound, with its ability to be specifically conjugated to proteins of interest via click chemistry, can be used to track their localization and interactions in real-time. A prime example is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway that regulates cell proliferation, differentiation, and survival.
A key event in the MAPK pathway is the activation of the kinase Raf by the small GTPase Ras. Upon stimulation by growth factors, Ras is activated at the plasma membrane and recruits Raf from the cytoplasm. This translocation event can be visualized using fluorescence microscopy by labeling either Ras or Raf with a fluorophore like Cy3.
Cy3-PEG2-Azide: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the chemical properties and applications of Cy3-PEG2-Azide, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its chemical structure, molecular weight, and provides a comprehensive protocol for its use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, a cornerstone of modern bioconjugation techniques.
Core Properties of this compound
This compound is a fluorescent labeling reagent that incorporates the well-established Cyanine3 (Cy3) fluorophore. The molecule is further functionalized with a two-unit polyethylene glycol (PEG2) spacer and a terminal azide group. The Cy3 component provides a strong fluorescent signal in the orange-red region of the visible spectrum, making it readily detectable by a wide range of fluorescence instrumentation. The hydrophilic PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, improving accessibility to target molecules. The terminal azide is the key functional group that enables covalent attachment to molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free "click chemistry" reaction.
Below is a summary of the key quantitative data for this compound:
| Property | Value |
| Chemical Formula | C36H49ClN6O3 |
| Molecular Weight | 645.28 g/mol |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.31 |
Chemical Structure
Caption: 2D chemical structure of this compound.
Bioorthogonal Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This compound is an ideal reagent for SPAAC, a type of bioorthogonal ligation that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This reaction is highly specific between an azide and a strained alkyne, such as DBCO, BCN, or DIFO, and does not interfere with native biological functional groups. This makes it an excellent choice for labeling biomolecules in living cells, cell lysates, or in vivo.
The logical workflow for a typical SPAAC labeling experiment is outlined below:
Caption: Experimental workflow for SPAAC labeling.
Detailed Experimental Protocol: Labeling a DBCO-Modified Protein with this compound
This protocol provides a general guideline for the fluorescent labeling of a protein that has been previously modified to contain a DBCO group. The exact concentrations and incubation times may need to be optimized for specific applications.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.8. Avoid buffers containing azides.
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography column) or dialysis cassette appropriate for the size of the protein.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Briefly vortex to ensure complete dissolution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the DBCO-modified protein solution.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Note: The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% to minimize protein denaturation.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C. The reaction can also be performed at 37°C for a shorter duration (e.g., 30-60 minutes). Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
-
Purification:
-
Following incubation, remove the unreacted this compound from the labeled protein. This can be achieved by:
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the storage buffer at 4°C with several buffer changes.
-
-
-
Analysis and Storage:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at ~555 nm).
-
The labeled protein can be further analyzed by SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the protein should be visible under appropriate illumination.
-
Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol is recommended for long-term storage at -20°C.
-
This technical guide provides a foundational understanding of this compound and its application in bioorthogonal chemistry. For specific research applications, further optimization of the provided protocols may be necessary.
A Technical Guide to the Excitation and Emission Spectra of Cy3-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye conjugate, Cy3-PEG2-Azide. Designed for researchers, scientists, and professionals in drug development, this document details the essential quantitative data, experimental methodologies for spectral characterization, and the functional role of its constituent components.
Core Concepts: Understanding this compound
This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a short, hydrophilic polyethylene glycol (PEG) linker terminating in an azide group. This configuration makes it particularly well-suited for biological labeling applications through "click chemistry," a highly efficient and specific bioorthogonal reaction.
-
Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is characterized by its intense orange-red fluorescence.[] It exhibits a high molar extinction coefficient and a good quantum yield, making it a popular choice for a variety of fluorescence-based assays, including microscopy, flow cytometry, and microplate reads.[2] Its fluorescence is notably insensitive to pH variations, adding to its versatility in diverse experimental conditions.[]
-
PEG2 (Diethylene Glycol) Linker: The two-unit polyethylene glycol spacer is a short, hydrophilic linker. In the context of this compound, this linker serves to distance the fluorescent dye from the molecule to which it is being attached. This separation can help to minimize quenching effects and reduce steric hindrance, thereby preserving the fluorescence properties of the Cy3 dye. The hydrophilic nature of the PEG linker can also improve the water solubility of the resulting conjugate.[3]
-
Azide Group (-N3): The terminal azide group is a key functional moiety that enables the conjugation of the dye to other molecules via click chemistry.[4] Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO or BCN), forming a stable triazole linkage.
Quantitative Spectral Data
The spectral characteristics of Cy3 are the primary determinants of the performance of this compound in fluorescence experiments. The addition of the short PEG2-Azide linker is not expected to significantly alter the spectral properties of the Cy3 fluorophore. The key quantitative data for Cy3 are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 550 - 555 nm | |
| Emission Maximum (λem) | 568 - 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.15 - 0.31 |
Experimental Protocol: Measurement of Excitation and Emission Spectra
The following is a generalized protocol for determining the excitation and emission spectra of a fluorescent compound like this compound using a fluorescence spectrophotometer.
3.1. Materials and Instrumentation
-
Fluorescence Spectrophotometer (Fluorometer) equipped with an excitation and an emission monochromator, a light source (e.g., Xenon arc lamp), and a detector (e.g., photomultiplier tube).
-
Quartz cuvettes (1 cm path length).
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or other appropriate buffer).
-
This compound stock solution (e.g., in DMSO).
-
Micropipettes and tips.
3.2. Sample Preparation
-
Prepare a dilute working solution of this compound in the desired solvent. The final concentration should be low enough to avoid inner filter effects (typically, the absorbance at the excitation maximum should be less than 0.05).
-
Prepare a "blank" sample containing only the solvent.
3.3. Instrument Setup
-
Turn on the fluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light output.
-
Set the instrument parameters for the desired experiment (emission scan or excitation scan).
3.4. Measurement of Emission Spectrum
-
Place the blank cuvette in the sample holder and perform a blank scan to measure the background signal from the solvent.
-
Set the excitation wavelength to the presumed excitation maximum of Cy3 (e.g., 550 nm).
-
Set the emission monochromator to scan a range of wavelengths that will encompass the expected emission peak (e.g., 560 nm to 700 nm).
-
Replace the blank cuvette with the sample cuvette.
-
Initiate the emission scan. The instrument will record the fluorescence intensity at each emission wavelength.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).
3.5. Measurement of Excitation Spectrum
-
Place the blank cuvette in the sample holder and perform a blank scan.
-
Set the emission wavelength to the determined emission maximum of Cy3 (e.g., 570 nm).
-
Set the excitation monochromator to scan a range of wavelengths that will encompass the expected excitation peak (e.g., 450 nm to 560 nm).
-
Replace the blank cuvette with the sample cuvette.
-
Initiate the excitation scan. The instrument will record the fluorescence intensity at each excitation wavelength.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the excitation and emission spectra.
References
The Pivotal Role of the PEG2 Spacer in Cy3-PEG2-Azide Functionality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the precise labeling and tracking of biomolecules are paramount. Fluorescent probes equipped with functionalities for specific conjugation chemistries have become indispensable tools. Among these, Cy3-PEG2-Azide has emerged as a versatile and widely used reagent. This technical guide delves into the core functionalities of this molecule, with a particular focus on the often-overlooked yet critical role of the short polyethylene glycol (PEG) spacer. We will explore how this two-unit PEG linker, seemingly a minor component, profoundly influences the physicochemical properties and, consequently, the experimental performance of the Cy3 fluorophore and the azide reactive group.
The Architectural Significance of the PEG2 Spacer
The this compound molecule is a tripartite construct: the vibrant Cy3 fluorophore, a reactive azide group for "click chemistry" ligation, and the intervening PEG2 spacer. While the fluorophore provides the means of detection and the azide enables covalent attachment, the PEG2 spacer acts as a crucial modulator, enhancing the overall functionality of the molecule in several key ways.
Enhanced Hydrophilicity and Reduced Aggregation
One of the primary challenges associated with organic fluorophores like Cy3 is their inherent hydrophobicity. This can lead to poor solubility in aqueous buffers, a tendency to aggregate, and non-specific binding to surfaces and biomolecules, all of which can compromise assay sensitivity and accuracy. The inclusion of even a short, two-unit PEG spacer significantly increases the hydrophilicity of the entire molecule. This improved water solubility mitigates aggregation, ensuring that the probe remains monomeric and active in solution.
Minimized Non-Specific Binding
The hydrophilic nature of the PEG spacer creates a hydration shell around the fluorophore. This molecular "cloak" effectively shields the hydrophobic core of the Cy3 dye, reducing non-specific interactions with proteins, cell membranes, and other biological components. This translates to lower background noise and a higher signal-to-noise ratio in imaging and detection experiments.
Steric Hindrance Reduction and Improved Accessibility
The PEG2 spacer provides a flexible linker that physically separates the bulky Cy3 fluorophore from the azide reactive group and, subsequently, from the target biomolecule after conjugation. This separation is critical for several reasons:
-
Fluorophore-Biomolecule Interactions: It minimizes the risk of the Cy3 dye interfering with the biological activity or conformation of the labeled molecule.
-
Accessibility of the Azide Group: The spacer extends the azide moiety away from the fluorophore, making it more accessible for reaction with its alkyne partner in click chemistry reactions. This can lead to improved reaction efficiency.
-
Reduced Quenching: By distancing the fluorophore from the surface of the labeled biomolecule, the PEG spacer can reduce quenching effects that may occur due to interactions with certain amino acid residues or other moieties.
Quantitative Impact of the PEG2 Spacer
While extensive quantitative data directly comparing Cy3-Azide with and without a PEG2 spacer is not always consolidated, the principles of PEGylation in fluorescent probes allow us to infer significant advantages. The following tables summarize key performance metrics influenced by the presence of a PEG spacer, drawing from general knowledge and specific studies on PEGylated fluorophores.
Table 1: Physicochemical and Fluorescence Properties
| Property | Cy3 (Unmodified) | Cy3-PEG2 | Rationale for Improvement |
| Solubility in Aqueous Buffers | Moderate to Low | High | The hydrophilic ethylene glycol units increase overall polarity. |
| Tendency for Aggregation | Higher | Lower | Improved solubility and steric hindrance from the PEG chain prevent self-association. |
| Non-Specific Binding | Higher | Lower | The hydration shell around the PEG spacer masks hydrophobic regions. |
| Fluorescence Quantum Yield | Base Value | Increased (up to 2.5-fold reported for Cy3-PEG)[1] | The spacer can reduce interactions that lead to quenching and create a more favorable microenvironment for fluorescence. |
| Photostability | Moderate | Potentially Increased | The local environment created by the PEG spacer can influence the photobleaching rate, though this is highly context-dependent. |
| Fluorescence Lifetime (in PBS) | ~0.3 ns[2] | Potentially Altered | The local environment and reduced quenching can affect the excited state lifetime. |
Table 2: Bioconjugation and Functional Properties
| Property | Cy3-Azide (Hypothetical without PEG) | This compound | Rationale for Improvement |
| Click Chemistry Reaction Efficiency | Good | Potentially Higher | The PEG spacer improves accessibility of the azide group, potentially leading to faster and more complete reactions. |
| Steric Hindrance at Conjugation Site | Higher | Lower | The spacer distances the bulky Cy3 dye from the point of attachment. |
| Potential for Altering Biomolecule Function | Higher | Lower | Reduced steric clash and non-specific interactions minimize interference with the target's biological activity. |
Experimental Protocols
The azide group of this compound enables its covalent attachment to alkyne-modified biomolecules via two primary "click chemistry" pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the conjugation of this compound to terminal alkyne-modified biomolecules such as proteins, peptides, and oligonucleotides.
Materials:
-
Alkyne-modified biomolecule in a copper-compatible buffer (e.g., phosphate buffer, pH 7.0-7.5). Avoid buffers with strong chelating agents like EDTA.
-
This compound
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended for proteins)
-
DMSO or DMF for dissolving this compound
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. A 3-5 fold molar excess of the azide probe over the alkyne-biomolecule is typically recommended.
-
If using a ligand, add TBTA to a final concentration of 1-2 mM.
-
Add the CuSO4 solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst using a suitable purification method.
-
For proteins: Size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis is effective.
-
For peptides and oligonucleotides: Reversed-phase HPLC provides excellent separation.
-
-
-
Analysis:
-
Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein/peptide concentration) and ~550 nm (for Cy3 concentration).
-
The degree of labeling can be calculated using the Beer-Lambert law.
-
SDS-PAGE analysis of labeled proteins will show a fluorescent band at the expected molecular weight.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications in living cells or with biomolecules that are sensitive to copper. It requires the biomolecule to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Strained alkyne (e.g., DBCO)-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound
-
DMSO or DMF for dissolving this compound
-
Purification system (as in CuAAC)
Procedure:
-
Reagent Preparation:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and the this compound stock solution. A 2-3 fold molar excess of the azide probe is typically sufficient due to the high reactivity of strained alkynes.
-
-
Incubation:
-
Gently mix and incubate at room temperature or 37°C for 1-2 hours, protected from light. Reaction times may vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the labeled biomolecule to remove unreacted this compound using the appropriate method as described for CuAAC.
-
-
Analysis:
-
Analyze the purified conjugate as described for the CuAAC protocol.
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Visualizing Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.
Caption: General workflow for labeling biomolecules with this compound.
Caption: Decision pathway for choosing between CuAAC and SPAAC.
Conclusion
The PEG2 spacer in this compound is far from a passive linker. It is a key functional component that enhances the solubility, reduces non-specific binding, and improves the accessibility of the reactive azide group, thereby optimizing the performance of the entire molecule. For researchers in the life sciences and drug development, a thorough understanding of the role of this spacer is essential for designing robust and reliable labeling experiments. By carefully considering the properties conferred by the PEG2 spacer and selecting the appropriate click chemistry protocol, scientists can harness the full potential of this compound for a wide range of applications, from cellular imaging to the development of targeted therapeutics.
References
A Technical Guide to the Solubility and Stability of Cy3-PEG2-Azide in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cy3-PEG2-Azide, a fluorescent probe commonly utilized in bioconjugation and molecular imaging. Understanding these properties is critical for the successful design and execution of experiments, ensuring reliable and reproducible results. This document details the physicochemical characteristics of this compound, offers protocols for its handling and use, and presents data to guide its application in various aqueous buffer systems.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a short polyethylene glycol (PEG) linker and a terminal azide group. The Cy3 fluorophore provides a strong fluorescent signal in the orange-red region of the spectrum, making it suitable for a wide range of imaging applications. The hydrophilic PEG2 linker enhances the aqueous solubility of the otherwise hydrophobic Cy3 dye, mitigating aggregation in biological buffers. The terminal azide functionality allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry, a highly efficient and bioorthogonal conjugation method.
Solubility of this compound
The solubility of this compound in aqueous buffers is a crucial parameter for its effective use in biological experiments. While the core Cy3 dye has limited water solubility, the incorporation of the PEG linker significantly improves this characteristic.
Qualitative Solubility
This compound is generally soluble in a range of solvents. For initial stock solutions, organic solvents are recommended.
-
Organic Solvents: Readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
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Aqueous Buffers: The PEG linker confers solubility in aqueous solutions, including common biological buffers like Phosphate-Buffered Saline (PBS), TRIS, and HEPES.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, data from closely related PEGylated and sulfonated cyanine dyes provide valuable insights into the expected solubility. The addition of a PEG linker is a well-established method to increase the aqueous solubility of hydrophobic molecules. Some novel thiol-reactive Cy3 and Cy5 derivatives have been reported to have good water solubility, exceeding 2.5 mM[1]. Non-sulfonated cyanine dyes, in general, have low aqueous solubility and a tendency to form aggregates in aqueous solutions[2].
Table 1: Estimated Solubility of Cy3 Derivatives in Aqueous Solutions
| Compound | Solvent/Buffer | Estimated Solubility | Notes |
| Thiol-reactive Cy3 derivative | Water | > 2.5 mM[1] | This provides a benchmark for a modified Cy3 dye. |
| Non-sulfonated Cy3 | Aqueous Buffers | Low; prone to aggregation | The PEG linker in this compound is designed to counteract this. |
| Cy3-PEG-N3 derivatives | Water, DMSO, DMF, DCM | Soluble[3] | Specific concentrations are not provided by most suppliers. |
Stability of this compound
The stability of this compound is influenced by several factors, including light exposure (photostability), pH, temperature, and the chemical environment.
Photostability
Cyanine dyes, including Cy3, are susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. The rate of photobleaching is dependent on the intensity and wavelength of the light source, as well as the local environment of the dye. While Cy3 is considered relatively photostable compared to other fluorophores, it is still recommended to minimize its exposure to light to preserve the fluorescent signal, especially during storage and long-term imaging experiments[4]. The photostability of Cy3 can be enhanced by supramolecular encapsulation.
pH Stability
The fluorescence of Cy3 is largely independent of pH in the range of 4 to 10, making it suitable for a wide variety of biological applications that are typically performed within this pH range. However, extreme pH values can affect the stability of both the cyanine dye and the azide group.
Temperature and Chemical Stability
For long-term storage, this compound should be kept at -20°C in a dry, dark environment to prevent degradation. Repeated freeze-thaw cycles should be avoided. The azide group is generally stable under typical bioconjugation conditions but can be sensitive to reducing agents.
Table 2: Stability Profile of Cy3 Derivatives
| Parameter | Condition | Effect on Stability | Recommendation |
| Light Exposure | Prolonged or intense illumination | Photobleaching (irreversible loss of fluorescence) | Minimize light exposure; store in the dark. Use antifade reagents for microscopy. |
| pH | pH 4-10 | Fluorescence is generally stable | Maintain buffer pH within this range for optimal performance. |
| Temperature | Elevated temperatures | Potential for thermal degradation. | Store at -20°C for long-term stability. |
| Chemicals | Reducing agents | May affect the integrity of the azide group. | Avoid strong reducing agents if the azide is to be used for conjugation. |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a method to estimate the solubility of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4). The final concentration of DMSO should be kept constant and low (e.g., <5%) across all dilutions to minimize its effect on solubility.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet any undissolved precipitate.
-
Supernatant Analysis: Carefully collect the supernatant from each sample.
-
Concentration Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength of Cy3 (~550 nm).
-
Solubility Determination: The highest concentration of the dye that does not show any visible pellet and has a linearly increasing absorbance with the initial concentration is considered the approximate solubility in that buffer.
Protocol for Assessing Photostability
This protocol allows for the quantitative assessment of the photostability of this compound in an aqueous buffer.
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at a working concentration suitable for fluorescence measurements.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample using a fluorometer or a fluorescence microscope with a defined excitation and emission wavelength.
-
Continuous Illumination: Expose the sample to continuous illumination using the excitation light source. The light intensity and duration should be controlled and recorded.
-
Time-course Measurements: Record the fluorescence intensity (Fₜ) at regular time intervals during the illumination period.
-
Data Analysis: Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time. The rate of fluorescence decay provides a quantitative measure of the photobleaching.
-
Half-life Determination: The time at which the fluorescence intensity is reduced to 50% of its initial value can be determined as the photobleaching half-life.
Experimental Workflows and Signaling Pathways
This compound is primarily used in bioorthogonal labeling via click chemistry. Below is a typical experimental workflow for labeling an alkyne-containing biomolecule.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
This workflow outlines the steps for labeling a protein containing a terminal alkyne with this compound.
Note: Signaling pathways are highly specific to the biological question being investigated and the biomolecule being labeled. This compound serves as a visualization tool rather than an active component in a signaling cascade. The diagram above represents a general logical workflow for its application.
Conclusion
This compound is a versatile and valuable tool for fluorescently labeling biomolecules in aqueous environments. Its PEG linker enhances solubility, while the azide group allows for specific and efficient conjugation via click chemistry. While generally stable, its susceptibility to photobleaching necessitates careful handling to preserve its fluorescent properties. The provided protocols and data serve as a guide for researchers to optimize their experimental conditions and achieve reliable and reproducible results in their drug development and scientific research endeavors.
References
The Mechanism of Cy3-PEG2-Azide in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Cy3-PEG2-Azide in click chemistry reactions. It provides a detailed examination of its role in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions, offering insights into reaction kinetics, experimental design, and data interpretation. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this versatile fluorescent probe in bioconjugation, drug development, and advanced molecular imaging.
Introduction to this compound and Click Chemistry
This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a short polyethylene glycol (PEG) linker and a terminal azide group. This molecular design makes it an invaluable tool for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group serves as a chemical handle for covalent ligation to alkyne-containing molecules through a [3+2] cycloaddition, forming a stable triazole linkage.
The inclusion of the PEG2 (diethylene glycol) spacer enhances the water solubility of the Cy3 dye, which can be crucial when working with biological macromolecules in aqueous environments. The Cy3 fluorophore, with its excitation and emission maxima typically around 555 nm and 570 nm respectively, provides a robust fluorescent signal for detection and quantification.
Core Mechanisms of Action
This compound participates in two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific experimental context, particularly the tolerance of the biological system to copper ions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes. The reaction is characterized by its rapid kinetics and high yields, often approaching 100%.[1][2]
Mechanism:
The reaction proceeds through a multi-step mechanism involving a copper(I) catalyst.
-
Formation of Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step is believed to be the rate-determining step in the catalytic cycle.
-
Coordination of the Azide: The azide group of the this compound molecule then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rapidly rearranges to a more stable five-membered triazole ring coordinated to the copper. Subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst for the next cycle.
The use of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for protecting the catalyst from oxidation to the inactive Cu(II) state and for accelerating the reaction.[3]
Diagram of the CuAAC Reaction Mechanism:
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful alternative. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative to drive the cycloaddition with an azide.
Mechanism:
The SPAAC reaction is a concerted [3+2] cycloaddition. The high degree of ring strain in cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), significantly lowers the activation energy of the reaction with azides. This allows the reaction to proceed efficiently at physiological temperatures and pH. The choice of cyclooctyne is critical, as their structure directly influences the reaction kinetics.[4]
Diagram of the SPAAC Reaction Mechanism:
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data and Performance Comparison
The efficiency of a click reaction is determined by its second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, the following tables provide a comparative overview of typical rate constants for related azides and the photophysical properties of Cy3.
Table 1: Comparative Second-Order Rate Constants (k₂) for Click Chemistry Reactions
| Reaction Type | Azide | Alkyne/Cyclooctyne | k₂ (M⁻¹s⁻¹) | Notes |
| CuAAC | Benzyl Azide | Phenylacetylene | ~1 | A common benchmark for CuAAC. The rate is highly dependent on the ligand and copper source.[5] |
| CuAAC | 4-Azidopyridine | Terminal Alkyne | >1 | The electron-withdrawing nature of the pyridyl group is expected to increase the rate compared to simple alkyl azides. |
| SPAAC | Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | 0.15 | A moderately reactive cyclooctyne. |
| SPAAC | p-Azido-L-phenylalanine | Alexa488-DIBO | 62 | An example of a very fast SPAAC reaction. |
| SPAAC | p-Azidomethyl-L-phenylalanine | DBCO-PEG | ~0.7 | The methylene spacer increases reactivity compared to the azido group directly on the phenyl ring. |
Table 2: Photophysical Properties of Cy3-Azide and its Triazole Product
| Property | Cy3-Azide | Cy3-Triazole Conjugate | Notes |
| Excitation Max (λex) | ~555 nm | ~555 nm | Minimal shift in excitation maximum is expected upon conjugation. |
| Emission Max (λem) | ~570 nm | ~570 nm | Minimal shift in emission maximum is expected upon conjugation. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | Expected to remain relatively constant. |
| Fluorescence Quantum Yield (Φ) | ~0.31 | Can increase or decrease | The quantum yield of Cy3 is sensitive to its local environment and can change upon conjugation to a biomolecule. |
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.
General Protocol for CuAAC Labeling of a Protein
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
THPTA ligand stock solution (e.g., 250 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 10-100 µM) with the appropriate volume of buffer.
-
Add this compound: Add the this compound stock solution to the reaction mixture. A 2-10 fold molar excess of the azide over the protein is typically used.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein solution (final copper concentration typically 50-500 µM). Immediately after, add the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM) to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the Cy3-labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.
Diagram of a Typical CuAAC Experimental Workflow:
Caption: A generalized workflow for labeling a protein using CuAAC.
General Protocol for SPAAC Labeling of Live Cells
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz for glycoproteins).
-
Cyclooctyne-functionalized molecule (e.g., DBCO-conjugated antibody or small molecule).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-containing metabolic precursor for a sufficient time to allow for its incorporation into the biomolecules of interest.
-
Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-50 µM).
-
Cell Labeling: Wash the metabolically labeled cells with warm PBS to remove unincorporated precursor. Add the this compound labeling solution to the cells and incubate under normal cell culture conditions (37°C, 5% CO₂) for 30 minutes to 2 hours, protected from light.
-
Wash: Remove the labeling solution and wash the cells several times with warm PBS to remove unreacted this compound.
-
Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.
Diagram of a Typical SPAAC Experimental Workflow for Live Cell Imaging:
Caption: A generalized workflow for live-cell labeling using SPAAC.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules through click chemistry. Its utility in both copper-catalyzed and strain-promoted cycloaddition reactions provides researchers with the flexibility to choose the most appropriate method for their specific application. A thorough understanding of the underlying mechanisms, reaction kinetics, and experimental parameters is essential for the successful implementation of this technology in drug discovery, diagnostics, and fundamental biological research. By leveraging the principles outlined in this guide, researchers can effectively harness the capabilities of this compound to advance their scientific endeavors.
References
Biocompatibility of Azide-Modified Fluorescent Probes in Living Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in living systems. Among the repertoire of bioorthogonal reactions, those involving the azide moiety have become indispensable for their high selectivity and stability under physiological conditions. Azide-modified fluorescent probes, in conjunction with techniques like metabolic labeling, allow for the specific visualization and tracking of a wide array of biomolecules, including glycans, proteins, and lipids. However, the introduction of any exogenous molecule into a living cell necessitates a thorough evaluation of its potential to perturb cellular homeostasis. This technical guide provides a comprehensive overview of the biocompatibility of azide-modified fluorescent probes, detailing the underlying mechanisms of potential cytotoxicity, established experimental protocols for biocompatibility assessment, and a summary of available quantitative data.
The biocompatibility of an azide-modified fluorescent probe is not solely determined by the azide group itself but is a composite of the azide's intrinsic chemical properties, the characteristics of the fluorescent dye, the nature of the linker connecting them, and the specific bioorthogonal reaction employed for labeling. While the azide group is relatively inert in the biological milieu, high concentrations of azide-containing molecules, such as azido-sugars used in metabolic labeling, can have physiological effects. Furthermore, the choice between copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) has significant implications for biocompatibility, primarily due to the cytotoxicity of the copper catalyst in CuAAC. Therefore, a multi-faceted approach is required to comprehensively assess the biocompatibility of these powerful research tools.
Mechanisms of Azide-Induced Cellular Perturbation
The primary concern regarding the use of azide-modified probes is the potential for the azide group to interfere with cellular processes. The azide anion (N₃⁻) is known to be a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation, leading to a rapid decrease in intracellular ATP production and an increase in the generation of reactive oxygen species (ROS).[1][3][4] This cascade of events can trigger downstream signaling pathways associated with cellular stress, apoptosis, and necrosis.
Metabolic labeling with azido-sugars, such as N-azidoacetylmannosamine (ManNAz), can also exert dose-dependent effects on cellular physiology. Studies have shown that high concentrations of Ac₄ManNAz can impact cell proliferation, migration, and invasion. It is hypothesized that these effects may be due to the azido group itself, as analogous non-azide-containing sugars did not produce the same level of cytotoxicity.
Quantitative Data on Biocompatibility
The following tables summarize quantitative data from various studies on the cytotoxic effects of azide-containing compounds. It is important to note that the specific fluorescent probe, cell type, and experimental conditions will significantly influence the observed biocompatibility.
Table 1: Cytotoxicity of Sodium Azide (NaN₃)
| Cell Line | Assay | Concentration | Effect | Reference |
| PC12 | CCK-8 | 0-80 mM (24h) | Dose-dependent decrease in cell viability | |
| PC12 | Flow Cytometry | 10-40 mM (24h) | Increased ROS production | |
| PC12 | Flow Cytometry | 10-40 mM (24h) | Dose-dependent increase in apoptosis rate | |
| SCC131 | Not specified | >5 mM (48-72h) | Necrotic cell death |
Table 2: Biocompatibility of Azido-Sugars for Metabolic Labeling
| Compound | Cell Line | Concentration | Observation | Reference |
| Ac₄ManNAz | A549 | 10 µM | Sufficient labeling with minimal effect on cellular systems | |
| Ac₄ManNAz | A549 | 20-50 µM | Reduced cell proliferation, migration, and invasion | |
| Ac₄ManNAz | A549 | 50 µM | Reduction in major cellular functions | |
| Ac₄ManNAz | MCF7, HCT116 | High concentrations | Impacted cell growth and metabolic activity |
Experimental Protocols for Biocompatibility Assessment
A thorough evaluation of the biocompatibility of azide-modified fluorescent probes should involve a panel of assays that probe different aspects of cellular health.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the azide-modified fluorescent probe for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Shake the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the azide-modified fluorescent probe as described for the MTT assay.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of PI staining solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
This assay measures the intracellular production of ROS.
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed cells in a suitable plate or on coverslips.
-
Treat the cells with the azide-modified fluorescent probe.
-
Remove the treatment medium and wash the cells once with a suitable buffer (e.g., DMEM without serum).
-
Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) for 30 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em ~485/535 nm), or flow cytometer.
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
This assay assesses mitochondrial health by measuring the mitochondrial membrane potential.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, where it forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a collapsed MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is an indicator of the MMP.
-
Protocol:
-
Treat cells with the azide-modified fluorescent probe.
-
Incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells to remove the staining solution.
-
Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer, measuring both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 cleaves a specific peptide substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays), releasing a chromophore or fluorophore that can be quantified.
-
Protocol:
-
Treat cells with the azide-modified fluorescent probe.
-
Lyse the cells to release their contents.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, combine a standardized amount of protein lysate with a reaction buffer containing the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Signaling Pathways and Experimental Workflows
The introduction of azide-modified probes can potentially trigger cellular stress responses. The following diagrams illustrate a general experimental workflow for assessing biocompatibility and a simplified signaling pathway that may be activated.
Conclusion
Azide-modified fluorescent probes are invaluable tools for modern cell biology. However, their use requires a careful consideration of their potential impact on cellular physiology. This guide has provided a framework for understanding and assessing the biocompatibility of these probes. By employing a suite of quantitative assays and being mindful of the underlying mechanisms of potential cytotoxicity, researchers can confidently utilize azide-modified probes to illuminate the intricate workings of the cell while minimizing experimental artifacts. The choice of a biocompatible fluorescent dye, the use of the lowest effective probe concentration, and the selection of an appropriate bioorthogonal reaction strategy, such as SPAAC over CuAAC for live-cell imaging, are all critical considerations for ensuring the integrity of experimental findings. As the field of bioorthogonal chemistry continues to evolve, so too will the development of even more biocompatible and non-perturbing chemical tools for biological discovery.
References
A Deep Dive into Bioorthogonal Chemistry for In Vivo Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological processes in living organisms. By introducing chemical reactions that can proceed within a living system without interfering with native biochemical processes, researchers can now label, visualize, and manipulate biomolecules in their natural context. This technical guide provides an in-depth exploration of the core principles, key reactions, and practical applications of bioorthogonal chemistry for in vivo labeling, with a focus on quantitative data and detailed experimental methodologies.
Core Principles of Bioorthogonal Chemistry
To be considered bioorthogonal, a chemical reaction must adhere to several stringent criteria. The reactants must be highly selective for each other and remain inert to the vast array of functional groups present in a biological milieu, including nucleophiles, electrophiles, oxidants, and reductants.[1][2] The reaction should proceed efficiently under physiological conditions—aqueous environment, neutral pH, and body temperature—and exhibit favorable kinetics, meaning it must be rapid even at the low concentrations achievable in vivo.[1][3][4] Furthermore, both the reactants and the resulting linkage must be non-toxic and not perturb the biological system under investigation.
Key Bioorthogonal Reactions for In Vivo Labeling
While numerous bioorthogonal reactions have been developed, two have emerged as the most robust and widely used for in vivo applications: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, often referred to as the Tetrazine Ligation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the well-known "click chemistry" reaction. It involves the reaction between a strained cyclooctyne and an azide to form a stable triazole linkage. The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, obviating the need for a toxic copper catalyst. This makes SPAAC highly suitable for applications in living systems.
The azide group is an ideal bioorthogonal handle as it is small, metabolically stable, and absent from most biological systems. Various cyclooctyne derivatives have been developed to enhance reaction kinetics and improve solubility and stability in vivo.
Tetrazine Ligation (IEDDA)
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO), is currently the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This exceptionally fast kinetics makes it ideal for in vivo applications where reactant concentrations are low. The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. The unique fluorescence turn-on or off mechanism of some tetrazine probes upon reaction further enhances their utility in imaging applications.
Quantitative Comparison of Key Bioorthogonal Reactions
The choice of a bioorthogonal reaction for a specific in vivo application depends on several factors, with reaction kinetics being a critical parameter. The following table summarizes the second-order rate constants for several commonly used bioorthogonal reactions.
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DIFO) | ~10⁻¹ - 1 | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | up to 10⁶ | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Norbornene | 2.1 | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Vinylboronic acid | 3.0 |
Experimental Protocols for In Vivo Labeling
Successful in vivo labeling using bioorthogonal chemistry requires careful planning and execution. The following sections provide generalized protocols for two common applications: metabolic labeling and pre-targeted imaging.
Protocol 1: Metabolic Labeling of Glycans for In Vivo Imaging
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by in vivo labeling with a cyclooctyne-fluorophore conjugate via SPAAC.
Materials:
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)
-
Animal model (e.g., mouse)
-
Sterile, biocompatible vehicle for injection (e.g., PBS)
-
Imaging system (e.g., in vivo fluorescence imaging system)
Procedure:
-
Administration of Azide Precursor: Dissolve the azide-modified sugar in a suitable vehicle. Administer to the animal model via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and administration schedule will need to be optimized for the specific animal model and experimental goals. Allow sufficient time for metabolic incorporation (typically 1-3 days).
-
Administration of Cyclooctyne Probe: Prepare the cyclooctyne-fluorophore conjugate in a sterile, biocompatible buffer. Administer the probe to the animal. The timing of probe administration relative to the precursor will depend on the pharmacokinetics of both reagents and should be optimized.
-
In Vivo Imaging: At various time points after probe administration, anesthetize the animal and perform whole-body fluorescence imaging to visualize the localization of the labeled cells.
-
Ex Vivo Analysis (Optional): Tissues of interest can be harvested, sectioned, and imaged by fluorescence microscopy for higher-resolution analysis.
-
Data Analysis: Quantify the fluorescence signal in the target tissues and compare it to control animals that did not receive the azide precursor.
Protocol 2: Pre-targeted Immuno-PET Imaging
This protocol outlines a pre-targeting strategy for Positron Emission Tomography (PET) imaging of tumors using the rapid tetrazine ligation. An antibody modified with a trans-cyclooctene (TCO) is first administered, followed by a radiolabeled tetrazine.
Materials:
-
Tumor-targeting antibody conjugated with trans-cyclooctene (TCO)
-
Tetrazine radiotracer (e.g., ¹⁸F-labeled tetrazine)
-
Tumor-bearing animal model (e.g., mouse with xenograft tumor)
-
PET/CT scanner
Procedure:
-
Antibody Administration: Administer the TCO-modified antibody to the tumor-bearing animal. Allow sufficient time for the antibody to accumulate at the tumor site and for unbound antibody to clear from the bloodstream (typically 24-72 hours). This "pre-targeting" step is crucial for achieving a high target-to-background signal ratio.
-
Radiotracer Administration: Administer the radiolabeled tetrazine. Due to the rapid kinetics of the tetrazine ligation, the radiotracer will quickly react with the TCO-modified antibody at the tumor site.
-
PET/CT Imaging: After a short distribution time for the radiotracer (e.g., 1-2 hours), anesthetize the animal and perform a whole-body PET/CT scan.
-
Image Analysis: Reconstruct and analyze the PET images to visualize and quantify the uptake of the radiotracer in the tumor and other organs. The tumor uptake is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Applications in Drug Development
The precision and biocompatibility of bioorthogonal chemistry offer significant advantages in drug development.
-
Targeted Drug Delivery: Bioorthogonal reactions can be used to assemble drug-delivery systems in situ, concentrating a therapeutic agent at the site of disease. For example, a non-toxic prodrug can be systemically administered and then activated only at the target site by a locally administered bioorthogonal reactant.
-
"Click-to-Release" Strategies: This approach utilizes a bioorthogonal reaction to trigger the release of a caged bioactive molecule, such as a drug. The drug is rendered inactive by conjugation to one of the bioorthogonal partners. Upon reaction with the second partner at the target site, a chemical rearrangement occurs, liberating the active drug.
-
Pharmacokinetic Studies: By labeling drug candidates with bioorthogonal handles, their distribution, metabolism, and clearance can be tracked in vivo, providing valuable pharmacokinetic data.
Conclusion
Bioorthogonal chemistry provides a powerful and versatile toolkit for labeling and studying biomolecules in their native environment. The high selectivity, biocompatibility, and, in the case of tetrazine ligation, extremely rapid kinetics of these reactions have enabled unprecedented applications in in vivo imaging and drug development. As new bioorthogonal reactions with improved properties continue to be developed, their impact on our understanding of biology and the treatment of disease is set to grow even further.
References
Methodological & Application
Application Notes: Labeling Proteins with Cy3-PEG2-Azide
Introduction
Cy3-PEG2-Azide is a fluorescent labeling reagent used to covalently attach the bright, orange-fluorescent Cy3 dye to proteins and other biomolecules. This reagent incorporates a two-unit polyethylene glycol (PEG) spacer, which can enhance the solubility and reduce the potential for aggregation of the labeled protein. The azide functional group enables highly specific and efficient conjugation to proteins that have been modified to contain an alkyne group, through a bioorthogonal reaction known as "click chemistry".[1][2][3] This specific labeling strategy allows for the precise attachment of the fluorescent probe, minimizing non-specific binding and preserving the protein's native function. Labeled proteins can be utilized in a variety of downstream applications, including fluorescence microscopy, flow cytometry, Western blotting, and ELISA.[4][5]
Principle of Labeling
The labeling of proteins with this compound is achieved through an azide-alkyne cycloaddition reaction. This can be accomplished primarily through two methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used click chemistry reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide on the this compound and a terminal alkyne on the protein. The reaction is rapid, specific, and can be performed in aqueous buffers.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) on the protein, which reacts spontaneously with the azide group on the this compound. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for labeling proteins in living cells or other sensitive biological systems.
To utilize this compound, the target protein must first be functionalized with an alkyne group. This can be achieved through various methods, such as the incorporation of unnatural amino acids bearing alkyne moieties during protein expression or the chemical modification of existing amino acid side chains.
Quantitative Data Summary
The efficiency and stoichiometry of protein labeling with this compound can be influenced by several factors, including the reaction chemistry (CuAAC vs. SPAAC), reactant concentrations, and the nature of the protein. The following table summarizes key quantitative parameters.
| Parameter | CuAAC | SPAAC | Notes |
| Reaction Time | 1-4 hours | 1-12 hours | Reaction times can be optimized based on reactant concentrations and temperature. |
| Typical Dye:Protein Molar Ratio | 2-10 fold excess of dye | 5-20 fold excess of dye | The optimal ratio should be determined empirically for each protein. |
| Typical Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Optimal pH Range | 7.0 - 8.5 | 7.0 - 8.5 | Click chemistry is generally tolerant of a range of pH values. |
| Typical Degree of Labeling (DOL) | 1-5 | 1-3 | The desired DOL depends on the downstream application and should be between 0.5 and 1 for many applications to avoid quenching. |
| Labeling Efficiency | Generally higher than SPAAC | Can be lower than CuAAC | Efficiency is highly dependent on the specific strained cyclooctyne used. |
Experimental Protocols
Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand solution (e.g., 50 mM THPTA in water)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in a suitable buffer.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.
-
Add the copper-chelating ligand solution (e.g., THPTA) to a final concentration of 0.50 mM.
-
Add the CuSO₄ solution to a final concentration of 0.10 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the Cy3-labeled protein from excess dye and reaction components using size-exclusion chromatography or dialysis.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and ~550 nm (the absorbance maximum of Cy3). The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance at the Cy3 maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of Cy3 at its maximum absorbance (~150,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).
-
Storage: Store the labeled protein under conditions appropriate for the unlabeled protein, protected from light.
Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of a strained alkyne (e.g., DBCO)-modified protein with this compound without a copper catalyst.
Materials:
-
Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare the strained alkyne-modified protein at a concentration of 1-10 mg/mL in a suitable buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup:
-
In a reaction tube, add the strained alkyne-modified protein.
-
Add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours, or at 4°C overnight, protected from light. The reaction time will depend on the specific strained alkyne used.
-
Purification: Purify the Cy3-labeled protein from excess dye using size-exclusion chromatography or dialysis.
-
Characterization: Determine the Degree of Labeling (DOL) as described in the CuAAC protocol.
-
Storage: Store the labeled protein under conditions appropriate for the unlabeled protein, protected from light.
Visualizations
Caption: CuAAC Labeling Workflow
Caption: SPAAC Labeling Workflow
Caption: Labeled Protein in a Signaling Pathway
References
Application Notes and Protocols for DNA Oligonucleotide Labeling with Cy3-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Applications ranging from PCR and in situ hybridization to advanced microscopy and single-molecule studies rely on the covalent attachment of fluorophores to DNA.[1][2] Cyanine 3 (Cy3), a bright and photostable orange-fluorescent dye, is a popular choice for oligonucleotide labeling.[3] This document provides a detailed guide for labeling DNA oligonucleotides with Cy3-PEG2-Azide using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4][5] This method is ideal for post-synthesis modification of oligonucleotides that have been synthesized with a terminal alkyne group.
The inclusion of a polyethylene glycol (PEG) linker, in this case, a PEG2 linker, can enhance the solubility of the labeled oligonucleotide and reduce steric hindrance between the dye and the DNA, potentially improving the performance of the labeled oligo in downstream applications.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Alkyne-modified DNA oligonucleotide | Desalted or HPLC-purified |
| This compound | High purity |
| Copper(II) sulfate (CuSO₄) | Anhydrous or pentahydrate |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Optional but recommended |
| Sodium Ascorbate | Freshly prepared solution |
| Dimethyl sulfoxide (DMSO) | Anhydrous |
| Triethylammonium acetate (TEAA) buffer | 2 M, pH 7.0 |
| Nuclease-free water | |
| Acetone | Reagent grade |
| Lithium perchlorate (LiClO₄) | |
| HPLC system with a reverse-phase column | For purification |
| UV-Vis spectrophotometer | For quantification |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Alkyne-modified Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 10 mM stock solution in nuclease-free water.
-
TBTA (optional): Prepare a 10 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water immediately before use. This solution is prone to oxidation.
-
TEAA Buffer: Prepare a 2 M solution and adjust the pH to 7.0.
Protocol 2: Click Chemistry Labeling Reaction
This protocol is for a 100 µL reaction volume, which can be scaled as needed.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water (to bring the final volume to 100 µL)
-
2 M TEAA buffer, pH 7.0: 10 µL (final concentration: 0.2 M)
-
1 mM Alkyne-modified oligonucleotide: 10 µL (final concentration: 100 µM)
-
DMSO: 40 µL
-
10 mM this compound in DMSO: 15 µL (final concentration: 1.5 mM, 15-fold molar excess)
-
-
Vortex the mixture gently.
-
Add 5 µL of 10 mM TBTA solution (optional, but recommended to protect the DNA and improve reaction efficiency).
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate solution.
-
Add 5 µL of 10 mM CuSO₄ solution.
-
Vortex the reaction mixture thoroughly. The solution should be clear.
-
Incubate the reaction at room temperature for 1-4 hours in the dark. The reaction can also be left overnight.
Protocol 3: Precipitation of the Labeled Oligonucleotide
-
To the 100 µL reaction mixture, add 20 µL of 3 M NaCl.
-
Add 300 µL of ice-cold ethanol.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains unreacted this compound and other small molecules.
-
Wash the pellet with 500 µL of 70% ethanol, centrifuge again for 10 minutes, and decant the supernatant.
-
Air dry the pellet to remove any residual ethanol.
Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)
For most applications, HPLC purification is recommended to ensure high purity of the labeled oligonucleotide.
-
Resuspend the dried pellet from Protocol 3 in 100 µL of nuclease-free water.
-
Purify the Cy3-labeled oligonucleotide by reverse-phase HPLC.
-
Mobile Phase A: 0.1 M TEAA, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: Monitor the elution at 260 nm (for DNA) and 550 nm (for Cy3).
-
-
The unlabeled oligonucleotide will elute first, followed by the more hydrophobic Cy3-labeled product. A late-eluting peak corresponding to free dye may also be observed.
-
Collect the fractions corresponding to the dual-absorbance peak (260 nm and 550 nm).
-
Desalt the collected fractions using a desalting column or by ethanol precipitation.
-
Quantify the final product using a spectrophotometer by measuring the absorbance at 260 nm and 550 nm.
Data Presentation
The following table provides representative data for a typical labeling reaction. Actual results may vary depending on the oligonucleotide sequence, purity of reagents, and reaction conditions.
| Parameter | Value |
| Oligonucleotide Concentration | 100 µM |
| This compound Concentration | 1.5 mM |
| Reaction Time | 2 hours |
| Labeling Efficiency | >90% (estimated by HPLC) |
| Isolated Yield | 60-80% |
Note: Labeling efficiency is defined as the percentage of the starting oligonucleotide that has been successfully conjugated with the Cy3 dye. The isolated yield is the amount of purified, labeled oligonucleotide recovered after all purification steps.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the labeling of DNA oligonucleotides with this compound.
Click Chemistry Reaction Pathway
Caption: The chemical pathway for the CuAAC "click" reaction between an alkyne-modified oligonucleotide and this compound.
References
- 1. Cell Labeling with Cy3 through DNA Hybridization for Assessing Neural Stem Cells Survival and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Cy3-PEG2-Azide in Flow Cytometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has emerged as a powerful and versatile tool for the bioorthogonal labeling of various biomolecules.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, facilitating the covalent ligation of an azide-functionalized molecule with a terminal alkyne.[1][4] This reaction is highly specific and efficient, and it can be performed in aqueous environments, making it suitable for biological applications. Cy3-PEG2-Azide is a fluorescent probe containing a Cy3 dye, a short polyethylene glycol (PEG) spacer, and a terminal azide group. The Cy3 fluorophore is a bright and photostable dye with excitation and emission maxima around 555 nm and 570 nm, respectively, making it compatible with standard flow cytometry laser lines. The PEG spacer enhances the water solubility of the molecule.
These application notes provide a detailed protocol for the use of this compound in flow cytometry for the detection of alkyne-modified biomolecules in or on cells. This technique is broadly applicable for studying various cellular processes, such as protein synthesis, glycosylation, and DNA replication, by first metabolically incorporating an alkyne-containing precursor.
Principle of the Method
The workflow involves a two-step process:
-
Metabolic Labeling (Optional but common): Cells are incubated with a metabolic precursor containing a terminal alkyne group. This alkyne-modified precursor is incorporated into newly synthesized biomolecules (e.g., proteins, glycans, or DNA) through the cell's natural metabolic pathways.
-
Click Chemistry Reaction: Following metabolic labeling, the cells are subjected to a copper-catalyzed click reaction. The azide group of this compound specifically reacts with the alkyne group of the modified biomolecules, resulting in stable, fluorescently labeled cells that can be analyzed by flow cytometry.
Data Presentation
Table 1: Reagent Concentrations for Click Chemistry Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO or water | 2-50 µM | Optimal concentration should be determined empirically. |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM in water | 50-200 µM | A common source of copper for the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in water (prepare fresh) | 2.5-5 mM | Reduces Cu(II) to the catalytic Cu(I) species. Must be freshly prepared. |
| Copper Ligand (e.g., THPTA or TBTA) | 100-200 mM in water or DMSO | 250-1000 µM | Protects cells from copper toxicity and stabilizes the Cu(I) catalyst. |
Table 2: Typical Incubation Times
| Step | Incubation Time | Temperature |
| Metabolic Labeling | 4 - 48 hours | 37°C |
| Fixation | 15 minutes | Room Temperature |
| Permeabilization | 15 minutes | Room Temperature |
| Click Reaction | 30 - 60 minutes | Room Temperature |
Experimental Protocols
Protocol 1: General Flow Cytometry Analysis of Alkyne-Labeled Cells
This protocol provides a general procedure for labeling fixed and permeabilized cells.
Materials Required:
-
Cells metabolically labeled with an alkyne-containing precursor
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS or saponin-based buffer)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with 3 mL of 1% BSA in PBS.
-
Centrifuge cells and discard the supernatant.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of fixative solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes.
-
-
Click Reaction Cocktail Preparation:
-
Note: Prepare the click reaction cocktail immediately before use.
-
For each sample, prepare the cocktail by adding the reagents in the following order (example for a 200 µL final reaction volume):
-
158 µL PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
2 µL of 10 mM this compound stock solution (for a final concentration of 100 µM; adjust as needed)
-
20 µL of 300 mM freshly prepared sodium ascorbate solution (to initiate the reaction)
-
-
Vortex briefly to mix after adding each reagent.
-
-
Labeling Reaction:
-
Wash the permeabilized cells once with PBS.
-
Resuspend the cell pellet in the prepared click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining for Flow Cytometry:
-
Wash the cells twice with permeabilization buffer or a saponin-based wash reagent.
-
(Optional) Perform antibody staining for other markers of interest at this stage. Note that some fluorophores may be sensitive to copper ions.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. For Cy3, use an excitation laser of ~561 nm and a corresponding emission filter (e.g., 585/42 nm).
-
Visualization of Workflow and Pathways
Caption: Experimental workflow for labeling and analyzing cells using this compound and flow cytometry.
Caption: Diagram of metabolic labeling and subsequent click chemistry detection of newly synthesized proteins.
References
Copper-free click chemistry protocols using Cy3-PEG2-Azide with DBCO or BCN.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cy3-PEG2-Azide in copper-free click chemistry reactions with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The protocols outlined below utilize the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that enables the efficient and specific conjugation of molecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal methodology for bioconjugation, live-cell imaging, and the development of antibody-drug conjugates (ADCs).[3]
Introduction to Copper-Free Click Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, relying on the reaction between a strained cyclooctyne (like DBCO or BCN) and an azide.[3] The inherent ring strain of the cyclooctyne drives the [3+2] cycloaddition with the azide, leading to the formation of a stable triazole linkage.[3] This reaction is highly specific and does not interfere with native biological processes, making it a powerful tool for labeling biomolecules such as proteins, nucleic acids, and small molecules.
The choice between DBCO and BCN depends on the specific experimental requirements. DBCO generally exhibits faster reaction kinetics due to its greater ring strain, making it suitable for applications requiring rapid conjugation or when dealing with low reactant concentrations. Conversely, BCN, while having a slightly slower reaction rate with aliphatic azides, offers superior stability, particularly in the presence of endogenous thiols like glutathione. This enhanced stability makes BCN a better choice for long-term intracellular experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for the SPAAC reactions of DBCO and BCN. It is important to note that reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, as well as the solvent and temperature.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Acetonitrile:Water (3:1) |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Acetonitrile:Water (3:1) |
Table 1: Comparison of Second-Order Rate Constants for DBCO and BCN with Benzyl Azide. This data indicates that DBCO reacts significantly faster than BCN with a standard aliphatic azide.
| Property | DBCO | BCN | Implications for Experimental Design |
| Reaction Kinetics | Faster | Slower | DBCO is preferred for rapid labeling and low concentrations. |
| Stability (vs. Thiols) | Less Stable | More Stable | BCN is more suitable for intracellular environments with high thiol concentrations. |
| Hydrophobicity | More Hydrophobic | Less Hydrophobic | BCN may be advantageous for improving the solubility of the final conjugate. |
| Size | Larger | Smaller | BCN is a smaller linker, which may be beneficial to minimize steric hindrance. |
Table 2: Comparative Properties of DBCO and BCN Linkers.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for labeling a target molecule with this compound using either a DBCO or BCN linker.
Caption: Workflow for labeling with DBCO.
Caption: Workflow for labeling with BCN.
Experimental Protocols
The following are detailed protocols for the copper-free click chemistry reaction of this compound with DBCO- and BCN-functionalized molecules. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Labeling of a DBCO-Functionalized Protein with this compound
This protocol describes the reaction of a protein previously labeled with a DBCO moiety (e.g., using a DBCO-NHS ester) with this compound.
Materials:
-
DBCO-functionalized protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns or appropriate HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Ensure the DBCO-functionalized protein is in an azide-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
-
Click Reaction:
-
To the DBCO-functionalized protein solution, add a 2- to 4-fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain protein stability.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times may improve reaction efficiency.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts using a desalting spin column for rapid cleanup or by size-exclusion chromatography (SEC) for higher purity.
-
Alternatively, reverse-phase or ion-exchange HPLC can be used for purification of the final conjugate.
-
-
Characterization and Storage:
-
Confirm the conjugation and assess the purity of the Cy3-labeled protein using SDS-PAGE and UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 310 nm, which will decrease as the reaction proceeds.
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative such as sodium azide (note: only after the click reaction is complete and the excess DBCO reagent has been removed).
-
Protocol 2: Labeling of a BCN-Functionalized Oligonucleotide with this compound
This protocol details the reaction of an oligonucleotide functionalized with a BCN group with this compound.
Materials:
-
BCN-functionalized oligonucleotide
-
This compound
-
Nuclease-free water or PBS, pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns or HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-functionalized oligonucleotide in nuclease-free water or PBS to a final concentration of 1-5 mM.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the BCN-functionalized oligonucleotide with a 2- to 10-fold molar excess of the this compound stock solution.
-
Ensure the final DMSO concentration in the reaction mixture is below 20% to maintain the solubility and stability of the oligonucleotide.
-
Gently vortex the mixture to ensure it is homogeneous.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 2-12 hours. Overnight incubation is often sufficient to achieve high yields.
-
-
Purification:
-
For a rapid removal of excess reagents, the reaction mixture can be passed through a desalting spin column.
-
For high-purity labeled oligonucleotides, reverse-phase HPLC is the recommended purification method. Collect the fractions corresponding to the labeled product peak.
-
Pool the HPLC fractions containing the purified product and remove the organic solvent and salts, for example, by ethanol precipitation.
-
Lyophilize the purified product to obtain a stable powder.
-
-
Characterization and Storage:
-
Assess the purity of the final product using analytical reverse-phase HPLC.
-
The concentration of the purified conjugate can be determined by UV-Vis spectrophotometry at 260 nm (for the oligonucleotide) and the excitation maximum of Cy3 (around 550 nm).
-
Store the lyophilized, labeled oligonucleotide at -20°C, protected from light.
-
References
Visualizing Metabolic Activity with Cy3-PEG2-Azide Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for investigating cellular processes by introducing bioorthogonal functional groups into biomolecules. This approach allows for the visualization and analysis of metabolic activity in a cellular context. Cy3-PEG2-Azide is a fluorescent probe that, in conjunction with metabolic labeling strategies, enables the sensitive detection of metabolically incorporated alkyne-modified sugars, amino acids, or nucleosides. This two-step labeling process involves the metabolic incorporation of an alkyne-containing precursor, followed by the highly specific and covalent reaction with the azide group of the this compound probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The bright and relatively photostable Cy3 fluorophore allows for robust visualization of metabolic activity by fluorescence microscopy and quantitative analysis by flow cytometry.
These application notes provide an overview of the use of this compound for visualizing metabolic activity, particularly focusing on glycan labeling. Detailed protocols for cell labeling and analysis are provided, along with comparative data to aid in experimental design.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₂ClN₅O₅ | MedChemExpress |
| Molecular Weight | 718.32 g/mol | MedChemExpress |
| Excitation Maximum (λex) | 555 nm | BroadPharm[1] |
| Emission Maximum (λem) | 570 nm | BroadPharm[1] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | BroadPharm[1] |
| Quantum Yield | ~0.15 | FluoroFinder[1] |
| Solubility | Soluble in DMSO, DMF | MedChemExpress |
Table 2: Comparative Photostability and Brightness of Cy3 vs. Alexa Fluor 555
| Fluorophore | Relative Brightness | Relative Photostability | Key Advantages | Key Disadvantages |
| Cy3 | Good | Moderate | Widely available, extensive literature | More susceptible to photobleaching and self-quenching at high degrees of labeling compared to Alexa Fluor 555.[2] |
| Alexa Fluor 555 | Excellent | High | Brighter and more photostable than Cy3, leading to better signal-to-noise ratios. | Higher cost |
Note: Data is based on protein conjugates and provides a general comparison. Performance may vary depending on the specific application and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Modified Sugar
This protocol describes the metabolic labeling of cellular glycans using an alkyne-modified sugar analog, such as peracetylated N-α-azidoacetylmannosamine (Ac₄ManNAl).
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-α-azidoacetylmannosamine (Ac₄ManNAl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips) at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere overnight.
-
Prepare Alkyne-Sugar Stock Solution: Dissolve Ac₄ManNAl in DMSO to a final concentration of 10 mM.
-
Metabolic Labeling: Add the Ac₄ManNAl stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized to achieve the desired level of metabolic incorporation.
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated alkyne-modified sugar.
Protocol 2: Fluorescent Labeling of Alkyne-Modified Cells with this compound via CuAAC (for Fixed Cells)
This protocol is suitable for fixed-cell imaging. For live-cell imaging, SPAAC (Protocol 3) is recommended to avoid copper-induced toxicity.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate (CuSO₄), a copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate)
-
PBS
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail includes:
-
PBS
-
This compound (final concentration of 1-10 µM)
-
CuSO₄ (final concentration of 100-500 µM)
-
Copper-chelating ligand (e.g., THPTA, final concentration of 500 µM)
-
Sodium Ascorbate (freshly prepared, final concentration of 5-10 mM)
-
Note: Premix the CuSO₄ and the ligand before adding to the reaction mixture. Add the sodium ascorbate last to initiate the reaction.
-
-
Click Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstaining: If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~555 nm, Emission: ~570 nm).
Protocol 3: Fluorescent Labeling of Alkyne-Modified Cells with this compound via SPAAC (for Live Cells)
This protocol utilizes a copper-free click chemistry reaction and is suitable for live-cell imaging. It requires the metabolic incorporation of an azide-modified precursor and reaction with a strained alkyne-functionalized Cy3 probe. Since the user specified Cy3-PEG2-Azide , this protocol is provided for completeness of bioorthogonal strategies. To use this compound, a copper-catalyzed reaction (Protocol 2) is necessary. For a SPAAC reaction with a Cy3 fluorophore, a reagent like DBCO-Cy3 would be used to react with azide-labeled cells.
Visualizations
Signaling Pathway: Glycan Biosynthesis and Metabolic Labeling
Caption: Metabolic incorporation of an alkyne-modified sugar into cellular glycans.
Experimental Workflow: Visualization of Metabolic Activity
Caption: General workflow for visualizing metabolically incorporated alkynes.
Logical Relationship: Bioorthogonal Labeling Strategy
Caption: The two-step bioorthogonal strategy for labeling biomolecules.
References
Application Notes and Protocols for Single-Molecule Tracking using Cy3-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cy3-PEG2-Azide in single-molecule tracking (SMT) experiments. This document outlines the properties of the this compound probe, detailed protocols for labeling biomolecules via click chemistry, procedures for single-molecule imaging, and a workflow for data analysis.
Introduction to this compound for Single-Molecule Tracking
Single-molecule tracking is a powerful technique that allows for the direct observation of the movement and behavior of individual molecules in real-time within complex biological systems. The choice of the fluorescent probe is critical for the success of SMT experiments. Cy3, a cyanine dye, is a popular fluorophore for SMT due to its brightness and photostability. The PEG2 linker provides a spacer to reduce potential steric hindrance between the dye and the labeled molecule, while the azide group enables highly specific and efficient labeling to alkyne-modified biomolecules via "click chemistry." This bioorthogonal labeling strategy is ideal for live-cell imaging as it does not interfere with native cellular processes.[1][]
Properties of this compound
Understanding the photophysical properties of Cy3 is crucial for designing and interpreting SMT experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.31 | |
| Lifetime | ~0.2 - 2.5 ns |
Note: The photophysical properties of Cy3 can be influenced by its local environment, including solvent, pH, and conjugation to a biomolecule.
Experimental Protocols
This section provides a detailed workflow for labeling a protein of interest with this compound and performing single-molecule tracking in live cells. The protocol is based on the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a copper-free click chemistry method suitable for live-cell applications.[4]
Part 1: Labeling of a Target Protein with this compound via SPAAC
This protocol assumes the protein of interest has been metabolically labeled with a non-canonical amino acid containing a cyclooctyne group (e.g., a BCN, DBCO, or DIFO derivative).
Materials:
-
Cells expressing the cyclooctyne-modified protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Preparation:
-
Seed the cells expressing the cyclooctyne-modified protein onto glass-bottom imaging dishes.
-
Culture the cells to the desired confluency (typically 50-70%) under standard conditions (37°C, 5% CO₂).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS to remove any residual media components.
-
Prepare the labeling medium by diluting the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and protein of interest.
-
Incubate the cells with the labeling medium for 15-60 minutes at 37°C, protected from light. The incubation time may require optimization.
-
Wash the cells three times with pre-warmed PBS to remove any unbound this compound.
-
Replace the PBS with fresh, pre-warmed complete cell culture medium.
-
-
Ready for Imaging:
-
The labeled cells are now ready for single-molecule tracking experiments. It is recommended to proceed with imaging shortly after labeling to minimize potential internalization or degradation of the labeled protein.
-
Caption: Workflow for labeling live cells with this compound.
Part 2: Single-Molecule Tracking Microscopy
Microscope Setup:
A typical single-molecule tracking microscope setup consists of:
-
An inverted microscope frame.
-
A high numerical aperture (NA ≥ 1.45) objective lens.
-
Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination to minimize background fluorescence.
-
A 532 nm or 561 nm laser for excitation of Cy3.
-
A sensitive EMCCD or sCMOS camera for detection.
-
Appropriate emission filters to collect the Cy3 fluorescence.
Imaging Procedure:
-
Mount the glass-bottom dish with the labeled cells onto the microscope stage.
-
Locate a cell of interest using brightfield or low-intensity fluorescence illumination.
-
Switch to TIRF or HILO illumination and adjust the laser power to achieve a suitable density of single molecules.
-
Acquire a time-lapse series of images (a "movie") with a typical frame rate of 10-100 Hz. The exposure time should be short enough to minimize motion blurring of the moving molecules.
-
Record data from multiple cells and conditions.
Caption: Experimental workflow for single-molecule tracking imaging.
Data Analysis
The analysis of single-molecule tracking data involves localizing the individual fluorescent spots in each frame and linking these localizations over time to reconstruct trajectories. From these trajectories, quantitative information about the molecule's dynamics, such as the diffusion coefficient, can be extracted.
Data Analysis Workflow:
-
Spot Localization: Use a suitable algorithm (e.g., Gaussian fitting) to determine the precise coordinates of each fluorescent spot in every frame of the movie.
-
Trajectory Reconstruction: Link the localized spots between consecutive frames based on their proximity to form individual trajectories.
-
Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ). The MSD is a measure of the average distance a molecule travels.
-
Diffusion Coefficient (D) Calculation: For molecules undergoing normal diffusion, the MSD is linearly proportional to the time lag (MSD(τ) = 4Dτ for 2D diffusion). The diffusion coefficient (D) can be determined by fitting the initial points of the MSD plot.
-
Population Analysis: Generate a histogram of the diffusion coefficients from all trajectories to identify different mobility populations (e.g., immobile, slowly diffusing, and rapidly diffusing).
Caption: Data analysis workflow for single-molecule tracking.
Quantitative Data Presentation
The following tables provide examples of quantitative data that can be obtained from single-molecule tracking experiments using Cy3-labeled proteins.
Table 1: Diffusion Coefficients of a Membrane Protein in Live Cells
| Condition | Diffusion Coefficient (D) (µm²/s) | Fraction of Population (%) | Reference |
| Control | 0.08 ± 0.01 | 40 (Slow) | |
| 0.5 ± 0.1 | 60 (Fast) | ||
| Drug Treatment | 0.02 ± 0.005 | 80 (Slow) | |
| 0.3 ± 0.08 | 20 (Fast) |
Table 2: Photophysical Properties of Single Cy3 Molecules
| Parameter | Value | Reference |
| Average Trajectory Length (frames) | 5 - 30 | |
| Photobleaching Time (seconds) | 1 - 10 | |
| Blinking On-time (ms) | 10 - 100 | |
| Blinking Off-time (ms) | 5 - 50 |
Note: The values in these tables are illustrative and will vary depending on the specific protein, cell type, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio | Low labeling efficiency, high background fluorescence, low laser power. | Increase this compound concentration or incubation time. Use TIRF/HILO illumination. Optimize laser power. |
| Short trajectories | Photobleaching of Cy3, molecule moving out of the focal plane. | Use an oxygen scavenging system. Increase camera frame rate. Use a brighter, more photostable dye if necessary. |
| High density of molecules | Labeling concentration is too high. | Decrease the concentration of this compound. |
| Non-specific binding | This compound is sticking to the coverslip or cell membrane. | Include a blocking step (e.g., with BSA) before labeling. Increase the number of washing steps after labeling. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cy3-PEG2-Azide Labeling Reactions
Welcome to the technical support hub for Cy3-PEG2-Azide labeling. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the efficiency of your labeling experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the this compound labeling reaction?
A1: this compound is typically conjugated to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3][4] This reaction forms a stable triazole linkage between the Cy3-azide probe and the alkyne-containing target molecule.[5] The reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which makes it ideal for bioconjugation.
Q2: My labeling efficiency is very low. What are the most common causes?
A2: Low labeling efficiency in CuAAC reactions can stem from several factors:
-
Inactive Catalyst: The active catalyst is the Cu(I) ion. If it gets oxidized to Cu(II), the reaction will halt. This is often due to oxygen in the reaction buffer or impure reagents.
-
Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, ligand, and reducing agent are critical and may need to be optimized for your specific biomolecule.
-
Degraded Reagents: The reducing agent, typically sodium ascorbate, is prone to oxidation and should always be prepared fresh. The this compound itself can also degrade if not stored correctly.
-
Inaccessible Labeling Site: For large biomolecules like proteins, the alkyne group might be buried within the structure, making it inaccessible to the labeling reagents.
-
Inhibitory Buffer Components: Certain buffer components, like Tris or high concentrations of chloride, can interfere with the copper catalyst.
Q3: Can I perform this labeling reaction without a copper catalyst?
A3: Yes, a copper-free alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne on your biomolecule. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with the azide without the need for a catalyst, which is advantageous for applications in living cells where copper can be toxic.
Q4: How should I store my this compound?
A4: this compound should be stored at -20°C, protected from light and moisture to prevent degradation. When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.
Q5: What is the best way to purify my Cy3-labeled biomolecule after the reaction?
A5: Purification is necessary to remove excess labeling reagents and byproducts. For biomolecules like oligonucleotides or proteins, a common and effective method is molecular weight cut-off (MWCO) centrifugation. This technique separates molecules based on size, allowing for the removal of smaller molecules like the excess Cy3-azide and catalyst components. Other methods include size exclusion chromatography or dialysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas your buffer and reagents by bubbling with an inert gas like argon or nitrogen. Always use a freshly prepared solution of sodium ascorbate. |
| Ineffective ligand or incorrect ligand-to-copper ratio. | Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state. Optimize the ligand-to-copper molar ratio, typically starting at 5:1. | |
| Degradation of this compound or alkyne-modified molecule. | Ensure proper storage of reagents. Verify the integrity of your alkyne-modified biomolecule. | |
| Steric hindrance at the labeling site. | Consider performing the reaction in the presence of a mild denaturant (e.g., urea, for proteins) to expose the alkyne group. This should be tested to ensure it doesn't irreversibly damage your molecule. | |
| High Background Fluorescence | Excess, unreacted this compound. | Ensure thorough purification after the labeling reaction. Use methods like MWCO filtration, dialysis, or chromatography. |
| Non-specific binding of the dye. | Include a blocking agent (e.g., BSA) if working with complex biological samples. Optimize washing steps post-labeling. | |
| Reaction is Not Reproducible | Inconsistent preparation of reagents. | Always prepare fresh sodium ascorbate solution. Use high-quality, pure water and reagents. |
| Oxygen contamination varies between experiments. | Standardize your degassing procedure for all reactions. | |
| Pipetting errors, especially with small volumes. | Prepare a master mix of the catalyst and other reagents to ensure consistent concentrations across different reactions. | |
| Loss of Biomolecule Function | Oxidative damage from reactive oxygen species (ROS). | The combination of Cu(I) and ascorbate can generate ROS. Add a ROS scavenger like aminoguanidine to the reaction mixture. |
| Copper toxicity to the biomolecule. | Minimize the reaction time or switch to a copper-free SPAAC reaction if your biomolecule is particularly sensitive to copper. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7. Avoid Tris buffers).
Procedure:
-
In a microcentrifuge tube, add your alkyne-modified biomolecule and reaction buffer to the desired final volume and concentration.
-
Add the this compound to the tube. A 2 to 10-fold molar excess over the alkyne-biomolecule is a good starting point.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and ligand solutions. A 1:5 volume ratio of 20 mM CuSO₄ to 50 mM ligand will give a 5:1 ligand-to-copper molar ratio. Mix gently.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Mix the reaction gently by pipetting or brief vortexing. Protect the reaction from light.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Reaction progress can be monitored by techniques like fluorescence imaging on an SDS-PAGE gel or LC-MS.
-
Once complete, proceed to purify the labeled biomolecule.
Quantitative Data Summary: Typical Reaction Component Concentrations
The optimal concentrations can vary depending on the specific biomolecule and experimental setup. The table below provides a typical starting range for optimization.
| Component | Stock Concentration | Typical Final Concentration | Molar Ratio (relative to biomolecule) |
| Alkyne-Biomolecule | Varies | 10 - 100 µM | 1x |
| This compound | 1 - 10 mM in DMSO | 20 - 500 µM | 2 - 10x |
| CuSO₄ | 20 mM | 50 - 250 µM | 2 - 5x |
| Ligand (e.g., THPTA) | 50 mM | 250 - 1250 µM | 10 - 25x |
| Sodium Ascorbate | 100 mM (Fresh) | 1 - 5 mM | 50 - 100x |
| Aminoguanidine (Optional) | 100 mM | 1 - 5 mM | 50 - 100x |
Visual Guides
CuAAC Experimental Workflow
Caption: Workflow for a standard CuAAC labeling reaction.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low efficiency.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Reducing non-specific background fluorescence with Cy3-PEG2-Azide
Welcome to the technical support center for Cy3-PEG2-Azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific background fluorescence in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when using this compound for fluorescence imaging and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent probe consisting of three key components:
-
Cy3 (Cyanine 3): A bright orange fluorescent dye with peak excitation around 550 nm and peak emission around 570 nm.[] It is widely used in fluorescence microscopy and is compatible with standard TRITC filter sets.[]
-
PEG2: A short di-ethylene glycol (PEG) linker. PEGylation is a well-established technique to reduce non-specific binding of molecules to surfaces and cells by creating a hydrophilic barrier.[2][3][4] This component is crucial for improving the signal-to-noise ratio in imaging experiments.
-
Azide (-N₃): A functional group that is largely absent in biological systems and is used for highly specific covalent labeling through "click chemistry". It can react with alkyne-functionalized molecules in a copper-catalyzed reaction (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free reaction (SPAAC).
This molecule is designed for specifically labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids, or small molecules) for visualization by fluorescence microscopy.
Q2: What are the primary sources of non-specific background fluorescence?
A2: High background fluorescence can obscure your specific signal and originates from several sources:
-
Autofluorescence: Many biological samples naturally fluoresce. Common endogenous sources include collagen, elastin, lipofuscin, NADH, and flavins. Fixation with aldehydes (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence by cross-linking proteins.
-
Non-specific binding of the probe: The fluorescent dye itself can bind non-specifically to cellular components or surfaces. Highly charged dyes can sometimes bind to oppositely charged molecules in the cell.
-
Suboptimal Reagent Concentrations: Using too high a concentration of the this compound probe or other labeling reagents can lead to increased background.
-
Insufficient Blocking or Washing: Inadequate blocking of non-specific binding sites or insufficient washing after probe incubation can leave unbound or loosely bound probe in the sample.
-
Click Chemistry Side Reactions: In copper-catalyzed reactions (CuAAC), copper ions can sometimes bind non-specifically to biomolecules or impurities in reagents can contribute to background signal.
Q3: How does the PEG2 linker help reduce background?
A3: The polyethylene glycol (PEG) linker reduces non-specific binding through its hydrophilic properties. It forms a flexible, water-loving cloud around the Cy3 dye, which acts as a physical barrier preventing the dye from making non-specific hydrophobic or ionic interactions with proteins and cell membranes. This results in a lower overall background signal and an improved signal-to-noise ratio.
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and mitigating the causes of high non-specific background when using this compound.
Problem 1: High background in all samples, including negative controls.
This often points to issues with autofluorescence or problems with the general staining protocol.
| Possible Cause | Recommended Solution | Expected Outcome |
| Autofluorescence from tissue or cells (e.g., lipofuscin, collagen). | - Include an "unstained" control (sample processed without the Cy3 probe) to confirm autofluorescence.- Perfuse tissues with PBS before fixation to remove red blood cells (heme is autofluorescent).- Treat samples with an autofluorescence quenching agent like Sodium Borohydride (for aldehyde-induced fluorescence), Sudan Black B, or a commercial quencher like TrueBlack®. | Reduction of background fluorescence in the specific emission channel of the autofluorescent species. |
| Fixation-induced autofluorescence . | - Minimize fixation time with aldehyde fixatives.- Consider alternative fixatives like cold methanol or acetone, if compatible with your target.- After fixation, wash thoroughly and consider treating with 0.1% sodium borohydride in PBS. | Decreased background signal that is present even in unlabeled control samples. |
| Insufficient Blocking . | - Increase blocking incubation time (e.g., 1-2 hours at room temperature).- Optimize the blocking agent. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable).- Ensure blocking buffer is fresh and free of bacterial contamination. | A cleaner image with less diffuse background signal across the sample. |
| Suboptimal Washing Steps . | - Increase the number and duration of washing steps after probe incubation.- Increase the volume of washing buffer.- Add a mild detergent like Tween-20 (e.g., 0.05%) to the wash buffer to help remove non-specifically bound probe. | Reduced signal in areas where the target is not expected to be present. |
Problem 2: High background that appears specific to the this compound probe.
This suggests an issue with the probe concentration or the click chemistry reaction itself.
| Possible Cause | Recommended Solution | Expected Outcome |
| Probe concentration too high . | - Perform a titration experiment to determine the optimal concentration of this compound. Test concentrations below, at, and above the initially used amount. | Improved signal-to-noise ratio, where specific labeling is bright and background is dim. |
| Non-specific binding of the probe . | - In addition to optimizing concentration, ensure the blocking buffer is appropriate. Some charged dyes benefit from specialized blocking buffers.- The PEG2 linker is designed to minimize this, but if issues persist, increasing the ionic strength of the wash buffer (high salt wash) may help. | Reduced punctate or diffuse background that co-localizes with cellular structures non-specifically. |
| Issues with Click Chemistry Reagents (CuAAC) . | - Use high-purity, fresh reagents. Prepare sodium ascorbate solution immediately before use.- Ensure a copper-chelating ligand (e.g., THPTA, BTTAA) is used in sufficient excess (5-10 fold over copper) to prevent copper-mediated side reactions.- Perform a final wash with a copper chelator like EDTA. | A cleaner signal with fewer off-target labeling artifacts. |
Visual Troubleshooting and Workflows
Mechanism of PEG-mediated Background Reduction
The diagram below illustrates how the PEG linker on the this compound molecule helps to prevent non-specific interactions with cellular surfaces.
Caption: How PEGylation reduces non-specific binding.
General Experimental Workflow for Click Chemistry Labeling
This workflow outlines the key steps for labeling a biological target with this compound after the target has been metabolically or enzymatically tagged with an alkyne.
References
- 2. PEGylation of NIR Cd0.3Pb0.7S aqueous quantum dots for stabilization and reduction of nonspecific binding to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Cy3-PEG2-Azide
Welcome to the technical support center for optimizing your imaging experiments using Cy3-PEG2-Azide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a high signal-to-noise ratio and generate publication-quality data.
Troubleshooting Guide
High background and low signal are common challenges in fluorescence imaging. This guide addresses specific issues you may encounter when using this compound and provides actionable solutions.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult. The source of high background can be multifactorial.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Excess Unreacted Probe | Increase the number and duration of wash steps post-click reaction. Use a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).[1][2] | Insufficient washing is a primary cause of high background from residual fluorescent probes.[1][3] |
| Non-specific Binding of this compound | - Titrate the concentration of this compound to the lowest effective concentration.[1] - Introduce a blocking step (e.g., with BSA or serum) before the click reaction. - The PEG linker in this compound is designed to reduce non-specific binding, but optimization is still key. | PEGylation can reduce non-specific interactions of fluorochromes with cells and biomolecules. However, even with PEGylation, some non-specific binding can occur. |
| Cellular Autofluorescence | - Use a viability dye to exclude dead cells, which are often more autofluorescent. - Perfuse tissues with PBS prior to fixation to remove red blood cells, a source of heme-related autofluorescence. - Consider using a chemical quenching agent like Sodium Borohydride or Sudan Black B. - If possible, choose imaging channels in the far-red or near-infrared spectrum to avoid the typical blue-green autofluorescence. | Autofluorescence from endogenous molecules like NADH, flavins, collagen, and lipofuscin is a common source of background noise. |
| Fixation-Induced Autofluorescence | - Minimize fixation time. - Consider alternatives to aldehyde-based fixatives like ice-cold methanol or ethanol. - If using paraformaldehyde, titrate to the lowest effective concentration. | Aldehyde fixatives can react with cellular components to create fluorescent products. |
Issue 2: Weak or No Signal
A faint signal can be as problematic as high background. The following steps can help enhance your signal intensity.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Suboptimal Click Chemistry Reaction | - Ensure all click chemistry reagents are fresh and properly stored. - Prepare the click reaction cocktail immediately before use to ensure the copper catalyst is active. - Optimize the concentrations of the copper catalyst (CuSO₄), reducing agent (e.g., sodium ascorbate), and ligand (e.g., THPTA). | The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for successful labeling. |
| Low Target Abundance | - If possible, use an experimental system where the target alkyne-modified molecule is known to be highly expressed or incorporated. - Increase the incubation time with the alkyne-modified substrate to enhance its incorporation. | A weak signal may simply reflect a low concentration of the target molecule. |
| Photobleaching of Cy3 | - Minimize exposure of your sample to excitation light. - Use an anti-fade mounting medium. - Reduce the excitation laser power to the lowest level that provides a detectable signal. | Cy3, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon excitation. |
| Fluorescence Quenching | - Be aware that the local environment can quench Cy3 fluorescence. For example, proximity to certain nucleobases in DNA can cause quenching. - High labeling densities on a single molecule can lead to self-quenching. | The fluorescence quantum yield of cyanine dyes can be influenced by their microenvironment. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG2 linker in this compound?
The polyethylene glycol (PEG) linker serves two main purposes. Firstly, it acts as a spacer, moving the Cy3 fluorophore away from the molecule it's labeling, which can reduce the risk of the dye's fluorescence being quenched by its local environment. Secondly, PEGylation is known to reduce non-specific binding of molecules to surfaces and other biomolecules, which helps to lower background signal.
Q2: What are the optimal excitation and emission wavelengths for Cy3?
Cy3 is typically excited around 550-555 nm and has an emission maximum around 570 nm, appearing as a bright orange-red fluorescence. It can often be visualized using filter sets designed for TRITC (tetramethylrhodamine).
Q3: How can I be sure that the signal I'm seeing is specific to the click reaction?
A crucial control experiment is to perform the entire staining protocol on a sample that has not been incubated with the alkyne-modified molecule. This "no-alkyne" control should show minimal fluorescence, confirming that the this compound is not binding non-specifically to other cellular components.
Q4: Can I use this compound for live-cell imaging?
The copper-catalyzed click chemistry (CuAAC) traditionally used with azide probes can be toxic to cells due to the copper catalyst. For live-cell imaging, it is recommended to use copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO or BCN-modified molecule. This compound is compatible with SPAAC.
Experimental Protocols
Protocol 1: General Workflow for Imaging with this compound
Caption: General experimental workflow for using this compound.
Protocol 2: Detailed Protocol for Click Chemistry in Fixed Cells
This protocol is a starting point and may require optimization for your specific cell type and target.
-
Cell Preparation and Alkyne Labeling:
-
Culture your cells of interest on a suitable imaging surface (e.g., glass-bottom dishes or coverslips).
-
Incubate the cells with the alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid, nucleoside, or sugar) at a predetermined concentration and for a sufficient duration to allow for incorporation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.
-
-
Click Reaction Cocktail Preparation and Incubation:
-
Important: Prepare the click reaction cocktail immediately before use.
-
The following is an example for a 1 mL reaction volume. Adjust volumes as needed.
-
To 890 µL of PBS, add the following in order, vortexing gently after each addition:
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10 µL of this compound stock solution (e.g., 1 mM in DMSO for a final concentration of 10 µM). This should be titrated.
-
40 µL of a 50 mM Copper (II) Sulfate (CuSO₄) solution (final concentration 2 mM).
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40 µL of a 100 mM Sodium Ascorbate solution (final concentration 4 mM). Prepare this solution fresh.
-
20 µL of a 100 mM THPTA ligand solution (final concentration 2 mM).
-
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the click reaction cocktail and wash the cells three to five times with PBS containing 0.1% Tween-20.
-
Wash twice with PBS.
-
(Optional) Stain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission ~555/570 nm).
-
Data Summary Tables
Table 1: this compound Properties
| Property | Value | Reference |
| Excitation Maximum | ~555 nm | |
| Emission Maximum | ~570 nm | |
| Fluorophore Class | Cyanine Dye | |
| Reactive Group | Azide | |
| Linker | PEG2 |
Table 2: Recommended Starting Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration | Reference |
| This compound | 1-10 mM in DMSO | 1-20 µM (Titration recommended) | |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 1-2 mM | |
| Sodium Ascorbate | 100-300 mM in H₂O (Prepare fresh) | 2-5 mM | |
| THPTA Ligand | 100 mM in H₂O | 1-2 mM |
Signaling Pathways and Logical Relationships
Diagram 1: Troubleshooting Logic for High Background
Caption: Troubleshooting workflow for high background fluorescence.
References
Best practices for storing and handling Cy3-PEG2-Azide.
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the storage and handling of Cy3-PEG2-Azide, a fluorescent probe commonly used in bioconjugation via click chemistry.
Frequently Asked Questions (FAQs)
General Information
Q: What is this compound? A: this compound is a fluorescent labeling reagent. It consists of a Cyanine3 (Cy3) dye, a two-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2] The Cy3 dye provides the fluorescent signal, the hydrophilic PEG spacer enhances solubility in aqueous media, and the azide group enables covalent attachment to molecules containing alkyne or strained cyclooctyne groups via click chemistry.[2][3][4]
Q: What are the primary applications of this compound? A: The primary application is the fluorescent labeling of biomolecules (e.g., proteins, nucleic acids, peptides) that have been modified to contain an alkyne group. This is achieved through a highly specific and efficient bioorthogonal reaction known as click chemistry. It is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Storage and Stability
Q: How should I store the lyophilized (solid) this compound? A: The solid powder should be stored at -20°C in a dry, dark environment. Protect the vial from light and moisture. Although the product is often shipped at ambient temperature, which is acceptable for 2-3 weeks, long-term storage should be at -20°C.
Q: I've reconstituted the dye in a solvent. How should I store the solution? A: For reconstituted solutions (e.g., in DMSO or DMF), it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark. DMSO is hygroscopic (absorbs water from the air), and any moisture can degrade the reagent over time.
Q: What is the shelf life of this compound? A: In its solid form, when stored correctly, the shelf life is typically 12 months from the date of delivery. The shelf life of reconstituted solutions is much shorter due to potential hydrolysis and solvent impurities. It is recommended to use reconstituted solutions as quickly as possible.
Handling and Preparation
Q: What safety precautions should I take when handling this compound? A: Organic azides can be energetic and potentially hazardous.
-
Avoid Incompatible Materials : Do not mix with acids, as this can form highly toxic and explosive hydrazoic acid. Avoid contact with heavy metals (like lead or copper pipes) and halogenated solvents (like dichloromethane).
-
Handling : Use plastic or ceramic spatulas instead of metal ones to prevent the formation of shock-sensitive metal azides.
-
Personal Protective Equipment (PPE) : Always wear gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal : Dispose of all azide-containing waste through your institution's chemical waste program. Do not pour azide solutions down the drain.
Q: How do I properly open a new vial of the lyophilized powder? A: Before opening, allow the vial to warm completely to room temperature. This is critical to prevent atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and degradation of the reagent.
Q: What is the best solvent for reconstituting this compound? A: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For biological applications, high-purity, anhydrous-grade solvents are recommended to minimize moisture contamination. While the PEG linker improves water solubility over the parent Cy3 dye, direct dissolution in aqueous buffers is generally not recommended.
Data and Properties
Quantitative Data Summary
| Parameter | Recommended Condition | Source(s) |
| Long-Term Storage (Solid) | -20°C, Dark, Dry | |
| Short-Term Shipping | Ambient Temperature (2-3 weeks acceptable) | |
| Storage (Reconstituted) | -20°C or -80°C (Single-use aliquots) |
| Spectroscopic Properties (Cy3) | Value | Source(s) |
| Excitation Maximum (λabs) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 L·mol⁻¹·cm⁻¹ |
| Solubility | Solvents | Source(s) |
| Soluble In | DMSO, DMF, Dichloromethane (DCM) | |
| Insoluble In | Water (generally) |
Experimental Workflow and Protocols
Reagent Handling and Aliquoting Workflow
The following diagram outlines the best-practice workflow for handling a new vial of this compound.
References
Troubleshooting poor solubility of Cy3-PEG2-Azide in experimental buffers
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with the solubility of Cy3-PEG2-Azide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
The poor solubility of this compound in purely aqueous solutions is often due to the hydrophobic nature of the Cy3 dye core.[1][2] Although the PEG2 linker is hydrophilic and intended to improve water solubility, the large, hydrophobic cyanine ring system can lead to aggregation and precipitation in aqueous environments.[1][3][4] Non-sulfonated cyanine dyes, like Cy3, generally have low solubility in water.
Q2: What is the recommended solvent for dissolving this compound?
It is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. The most commonly recommended solvents are anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Dichloromethane (DCM) can also be used.
Q3: How do I prepare a working solution in my experimental buffer from the organic stock solution?
After dissolving the this compound in an organic solvent to create a stock solution, you can add small aliquots of this stock solution to your aqueous experimental buffer. It is crucial to add the organic stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which helps prevent precipitation. The final concentration of the organic co-solvent in your working solution should be kept as low as possible for your application, typically between 0.1% and 5%, to avoid adverse effects on your experimental system.
Q4: Can the pH or ionic strength of my buffer affect the solubility of this compound?
Yes, the pH and ionic strength of the buffer can influence the solubility of fluorescent dyes. While Cy3 fluorescence is stable over a wide pH range (pH 4 to 10), extreme pH values or very high salt concentrations could potentially affect the solubility of the entire conjugate. If you continue to experience issues, experimenting with slight variations in your buffer's pH and salt concentration might improve solubility.
Q5: My solution appears to have precipitated after a while. What should I do?
Precipitation over time can occur, especially with hydrophobic dyes. It is best to prepare the working solution fresh for each experiment to minimize this risk. If you observe slight precipitation, brief sonication of your final working solution can help to redissolve small aggregates.
Q6: Could poor solubility be affecting my fluorescence signal?
Absolutely. Poor solubility can lead to lower-than-expected fluorescence intensity. If the fluorophore has precipitated out of the solution, the concentration of soluble, fluorescing molecules will be lower than intended. Following the recommended dissolution protocol should help ensure that the dye is fully dissolved and available for your application.
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with this compound.
Initial Dissolution Protocol
A detailed methodology for preparing a this compound solution is provided below.
Objective: To prepare a clear, precipitate-free working solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Your desired experimental buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile microcentrifuge tubes
Protocol:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.
-
-
Prepare the Working Solution:
-
Add the desired volume of your aqueous experimental buffer to a new sterile tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.
-
Continue to vortex for a few seconds to ensure the dye is evenly dispersed.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If slight precipitation is observed, briefly sonicate the solution.
-
Solubility Data Summary
The following table summarizes the solubility of Cy3-Azide and related compounds in various solvents.
| Compound | Recommended Solvents | Insoluble In | Reference(s) |
| Cy3-Azide | DMSO, DMF, DCM | Water | |
| Non-sulfonated Cyanine Dyes (general) | DMSO, DMF | Water | |
| N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | Water, DMSO, DMF, DCM | - | |
| N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 | Water, DMSO, DMF, DCM | - |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound.
Caption: A flowchart outlining the steps to troubleshoot poor solubility of this compound.
References
How to remove unreacted Cy3-PEG2-Azide after labeling
Technical Support Center: Post-Labeling Purification
This guide provides detailed answers and troubleshooting for the removal of unreacted Cy3-PEG2-Azide following a biomolecule labeling experiment.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound after a labeling reaction?
A1: The removal of unreacted fluorescent probes is essential for several reasons:
-
Accurate Quantification: Free dye in the solution will interfere with spectrophotometric methods used to determine the degree of labeling (DOL) or dye-to-biomolecule ratio, leading to an overestimation of labeling efficiency.
-
Reduced Background Signal: Unbound Cy3 will contribute to high background fluorescence in imaging applications (e.g., microscopy, flow cytometry) or assays (e.g., Western blots, ELISAs), significantly reducing the signal-to-noise ratio.[1]
-
Elimination of Downstream Interference: Small molecules like this compound can interfere with subsequent experimental steps, such as mass spectrometry or binding assays.[2]
-
Prevention of Non-Specific Binding: Free dye can non-specifically adsorb to surfaces or other molecules, leading to false-positive signals.
Q2: What are the primary methods for separating my labeled biomolecule from the small, unreacted this compound probe?
A2: The most common and effective methods rely on the significant size difference between the labeled macromolecule (e.g., a protein or antibody) and the small this compound molecule. The three primary techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size. It is a highly effective and popular method.[3][4]
-
Dialysis: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow small molecules to diffuse away while retaining larger ones.[5]
-
Precipitation: Involves making the larger biomolecule insoluble so it can be separated from the soluble, unreacted dye via centrifugation.
Method Selection and Comparison
Choosing the right purification method depends on factors like sample volume, desired purity, time constraints, and the stability of your labeled biomolecule.
| Method | Principle | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separation by molecular size; large molecules elute first. | >90% | High | Fast (< 15 min for spin columns) | High resolution, maintains protein activity, fast with spin columns. | Potential for sample dilution, requires specific columns/resins. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | >90% | High (but requires multiple buffer changes) | Slow (12-48 hours) | Gentle, high recovery, suitable for buffer exchange. | Very time-consuming, requires large volumes of buffer, risk of sample loss. |
| Precipitation (e.g., Acetone/Ethanol) | Differential solubility; macromolecules are precipitated while small molecules remain in solution. | Variable (can be lower) | Moderate to High | Fast (~1 hour) | Rapid, concentrates the sample, inexpensive. | Risk of protein denaturation/aggregation, potential for co-precipitation of contaminants. |
Troubleshooting Guides & Protocols
Size Exclusion Chromatography (SEC)
This is often the recommended method for its speed and efficiency, especially when using pre-packed spin columns designed for dye removal.
Troubleshooting Q&A
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Q: My final sample has very low fluorescence. Where did my labeled protein go? A: This indicates low recovery. Possible causes include non-specific binding of your protein to the column resin or using a resin with an inappropriate fractionation range for your molecule's size. Ensure you are using a column specifically designed for biomolecule purification and that it is properly equilibrated with buffer before loading your sample.
-
Q: I still see a high background signal in my assay. Why wasn't all the free dye removed? A: This suggests incomplete separation. You may have overloaded the column with too much sample volume or concentration for its capacity. Another possibility is that the flow rate was too high, not allowing for proper separation. Refer to the manufacturer's guidelines for optimal loading volumes and centrifugation speeds (for spin columns).
-
Q: My protein has aggregated after purification. What happened? A: While SEC is a gentle method, some proteins are sensitive to the buffer composition or concentration changes during the process. Ensure your elution buffer is compatible with your protein's stability. SEC can also be used to separate monomers from aggregates, so you may be observing pre-existing aggregation.
Experimental Protocol: Using a Spin Column (e.g., Zeba™ Dye Removal Columns)
This protocol is adapted for commercially available spin columns with a 7 kDa molecular weight cut-off, which is ideal for separating proteins from small dye molecules.
-
Column Preparation: Twist off the bottom closure of the spin column and loosen the cap. Place the column into a collection tube.
-
Equilibration: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Buffer Exchange (Optional but Recommended): Add 300-500 µL of your desired storage buffer to the top of the resin bed. Centrifuge again for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this step 2-3 times.
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully apply your sample (containing the labeled biomolecule and unreacted this compound) to the center of the resin bed. Do not exceed the column's maximum sample volume.
-
Elution: Centrifuge for 2 minutes at 1,500 x g.
-
Collection: The purified, labeled biomolecule will be in the collection tube. The unreacted this compound remains trapped in the column resin.
-
Storage: Store your purified sample at the appropriate temperature (e.g., 4°C or -20°C).
Dialysis
Dialysis is a gentle but slow method suitable for larger sample volumes where time is not a critical factor.
Troubleshooting Q&A
-
Q: The volume of my sample increased significantly during dialysis. Why? A: This is due to osmosis and can occur if the salt concentration of your sample is much higher than that of the dialysis buffer (dialysate). Ensure the ionic strength of your sample and the dialysate are similar before starting.
-
Q: After 48 hours, my sample is still fluorescent, and the background is high. What went wrong? A: Incomplete removal of the dye can be due to several factors:
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Insufficient Buffer Volume: The volume of the dialysate should be at least 200-500 times the volume of your sample to create a sufficient concentration gradient.
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Infrequent Buffer Changes: The dialysate must be changed several times (e.g., after 4 hours, 8 hours, and overnight) to maintain the gradient and allow the free dye to diffuse out.
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Incorrect MWCO: Ensure the Molecular Weight Cut-Off of your dialysis membrane is appropriate (e.g., 7-10 kDa) to retain your protein while allowing the small this compound to pass through.
-
Experimental Protocol: Dialysis
-
Hydrate Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which usually involves rinsing with DI water.
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Load Sample: Load your sample into the dialysis tubing/cassette, ensuring one end is securely clipped. Remove excess air and clip the other end.
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Perform Dialysis: Place the sealed sample into a large beaker containing at least 200 times the sample volume of cold (4°C) dialysis buffer (e.g., PBS). Stir the buffer gently with a magnetic stir bar.
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Change Buffer: Allow dialysis to proceed for at least 4 hours. Discard the dialysate and replace it with fresh, cold buffer.
-
Continue Dialysis: Repeat the buffer change at least two more times over a period of 24-48 hours.
-
Recover Sample: Carefully remove the tubing/cassette from the buffer, wipe the outside, and recover your purified sample.
Precipitation (for DNA/Oligonucleotides)
Precipitation with acetone or ethanol is a common method for cleaning up labeled nucleic acids.
Troubleshooting Q&A
-
Q: I don't see a pellet after centrifugation. Where is my labeled oligo? A: Poor precipitation can result from insufficient ethanol/acetone or salt concentration. Ensure you are using at least 3-4 volumes of cold solvent and have a salt (like sodium acetate) present. A co-precipitant (e.g., glycogen) can also be added to improve the recovery of small amounts of nucleic acid.
-
Q: My final sample still has a pink/red color in the supernatant after pelleting. Why? A: This indicates that a significant amount of the free Cy3 dye remains. The pellet should be washed thoroughly with cold 70-80% ethanol to remove residual dye and salts. Multiple washes may be necessary. Ensure you are not disturbing the pellet during the wash steps.
Experimental Protocol: Acetone/Ethanol Precipitation
-
Prepare Mixture: To your reaction mixture, add 1/10th volume of 3M sodium acetate (pH 5.2).
-
Add Solvent: Add at least 3-4 volumes of ice-cold 100% ethanol or acetone. Mix thoroughly by vortexing.
-
Incubate: Incubate the mixture at -20°C for at least 30 minutes to allow the nucleic acid to precipitate.
-
Centrifuge: Centrifuge at high speed (>12,000 x g) for 15-20 minutes at 4°C to pellet the labeled nucleic acid.
-
Wash Pellet: Carefully decant the supernatant, which contains the unreacted this compound. Add 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.
-
Dry and Resuspend: Carefully remove the supernatant again. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the purified, labeled nucleic acid in an appropriate buffer (e.g., TE buffer or nuclease-free water).
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. タンパク質透析、脱塩、および濃縮 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
Effect of copper catalyst concentration on Cy3-PEG2-Azide reaction yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the copper-catalyzed click chemistry reaction of Cy3-PEG2-Azide.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and other copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I) (Cu(I)), which can be readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen. | - Ensure you are using a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state. - It is also beneficial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Capping reaction tubes can help minimize oxygen exposure.[1] |
| Ligand Issues: The ligand stabilizes the Cu(I) catalyst, preventing oxidation and disproportionation, and can accelerate the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results. | - For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended. - The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] - It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture. | |
| Copper Sequestration: Components in your reaction mixture, such as thiols (e.g., from proteins) or other chelating agents, can bind to the copper catalyst, making it unavailable for the reaction. | - If copper sequestration is suspected, you can add an excess of the copper-ligand complex. - The addition of sacrificial metals like Zn(II) or Ni(II) can sometimes occupy the interfering sites, leaving the copper catalyst free to participate in the reaction.[1] | |
| Impure Reagents or Solvents: The purity of your this compound, alkyne, and solvents can significantly impact the reaction outcome. | - Use high-purity reagents and solvents. - If you suspect impurities, consider purifying your starting materials. | |
| Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is crucial for driving the reaction to completion. | - While a 1:1 ratio is often the starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can improve the yield. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): This is a common side reaction catalyzed by copper, leading to the formation of diynes. | - This side reaction is promoted by the presence of Cu(II) and oxygen. Ensure thorough deoxygenation of your reaction mixture and the presence of a sufficient concentration of the reducing agent (sodium ascorbate). |
| Protein or Biomolecule Damage: Reactive oxygen species (ROS) generated by the copper/ascorbate system can potentially damage sensitive biomolecules. | - The use of a stabilizing ligand helps to minimize ROS formation. - Adding aminoguanidine to the reaction mixture can help to scavenge byproducts of ascorbate oxidation that might otherwise react with your biomolecules.[2] | |
| Reaction Fails to Go to Completion | Depletion of Reducing Agent: The sodium ascorbate can be consumed over time, especially if there is significant oxygen ingress. | - Ensure the reaction vessel is well-sealed to minimize oxygen exposure. - Consider a second addition of the reducing agent if the reaction stalls. |
| Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction rate. | - For sterically hindered substrates, you may need to increase the reaction time or temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the copper catalyst for the this compound reaction?
For bioconjugation reactions, copper concentrations should generally be between 50 and 100 µM.[2] Higher concentrations are usually not necessary to achieve high reaction rates and may increase the risk of side reactions or damage to sensitive biomolecules.
Q2: Which copper source should I use?
Copper(II) sulfate (CuSO₄) is the most commonly used copper source because it is inexpensive, stable, and readily soluble in water. The active Cu(I) catalyst is then generated in situ by the addition of a reducing agent like sodium ascorbate.
Q3: Why is a ligand necessary, and which one should I choose?
A ligand is crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to Cu(II) and its disproportionation. The ligand also accelerates the reaction rate. For aqueous bioconjugation reactions, a water-soluble and highly effective ligand such as THPTA is recommended.
Q4: How critical is the exclusion of oxygen from the reaction?
Excluding oxygen is highly recommended. Dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) form, which will halt the click reaction. Deoxygenating your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) will improve reaction efficiency and reproducibility.
Q5: Can I perform the click reaction in a complex biological medium?
Yes, but it can be challenging. Components in complex media, such as proteins with thiol groups, can sequester the copper catalyst. In such cases, it may be necessary to increase the concentration of the copper-ligand complex or add sacrificial metals.
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Final Concentration | Notes |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | The optimal concentration will depend on the specific biomolecule. |
| This compound | 1.1 - 2 fold excess over alkyne | A slight excess of the fluorescent probe can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 100 µM | This is a general range for bioconjugation; optimization may be required for specific applications. |
| Ligand (e.g., THPTA) | 250 µM - 500 µM | A 5-fold excess relative to the copper concentration is commonly recommended to stabilize the catalyst. |
| Sodium Ascorbate | 1 mM - 5 mM | Should be prepared fresh. A sufficient excess is needed to maintain the copper in the Cu(I) state. |
| Aminoguanidine (optional) | 5 mM | Recommended for reactions with sensitive proteins to prevent side reactions from ascorbate oxidation products. |
Experimental Protocols
Protocol: General Procedure for Labeling an Alkyne-Modified Biomolecule with this compound
This protocol provides a starting point and may require optimization for your specific application.
1. Reagent Preparation:
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Alkyne-Modified Biomolecule: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
This compound: Prepare a stock solution (e.g., 10 mM) in a compatible organic solvent like DMSO.
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Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
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Ligand (THPTA): Prepare a 50 mM stock solution in water.
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Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
Aminoguanidine (optional): Prepare a 100 mM stock solution in water.
2. Reaction Setup (for a 500 µL final reaction volume):
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 1.5-fold molar excess over the alkyne).
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In a separate tube, prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. This will give final concentrations of 100 µM CuSO₄ and 500 µM THPTA (a 5:1 ligand-to-copper ratio). Mix gently.
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Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
If using, add 25 µL of 100 mM aminoguanidine for a final concentration of 5 mM.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution for a final concentration of 5 mM.
-
Gently mix the reaction and cap the tube to minimize oxygen exposure.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, or SDS-PAGE followed by fluorescent imaging for proteins).
3. Purification:
-
Purify the labeled biomolecule using a method appropriate for your sample, such as size exclusion chromatography, dialysis, or precipitation, to remove excess reagents.
Visualizations
Caption: Experimental workflow for this compound click chemistry.
References
Cell permeability issues with Cy3-PEG2-Azide and how to overcome them
Welcome to the technical support center for Cy3-PEG2-Azide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome cell permeability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe consisting of a Cy3 fluorophore, a short polyethylene glycol (PEG2) linker, and a terminal azide group. The Cy3 fluorophore allows for visualization using fluorescence microscopy. The PEG linker can improve solubility and reduce non-specific binding. The azide group is a versatile chemical handle used in "click chemistry" for covalent labeling of molecules containing a compatible alkyne group. A primary application is in bioorthogonal labeling, where it can be used to visualize and track alkyne-modified biomolecules within cells.
Q2: What are the potential reasons for low cell permeability of this compound?
The permeability of fluorescent probes can be influenced by several factors including their size, charge, and hydrophilicity. While the azide group is relatively small and hydrophobic, the Cy3 dye has charged sulfonate groups which can hinder passive diffusion across the cell membrane. The overall properties of the molecule may lead to inefficient cellular uptake in certain cell types or under specific experimental conditions.
Q3: Can I use permeabilizing agents like Triton X-100 or saponin with this compound for live-cell imaging?
It is generally not recommended to use detergents like Triton X-100 or saponin for live-cell imaging as they disrupt the cell membrane integrity, leading to cell death. These agents are typically used for staining fixed and permeabilized cells. For live-cell applications, optimizing incubation conditions or using uptake-enhancing strategies is preferred.
Q4: How does temperature affect the uptake of this compound?
Cellular uptake of many molecules, particularly larger ones or those that enter via active transport, is an energy-dependent process. Lowering the temperature (e.g., to 4°C) will significantly inhibit these processes, which can be a useful control to determine if the uptake is an active or passive process.[1][2]
Q5: Is this compound expected to be cytotoxic?
While Cy3 dyes are generally well-tolerated by cells, high concentrations or prolonged incubation times of any exogenous agent can potentially induce cytotoxicity. It is always recommended to perform a cell viability assay to determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental duration.
Troubleshooting Guide: Cell Permeability Issues
Problem 1: Weak or no intracellular fluorescent signal.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Probe Concentration | The concentration of this compound may be too low for efficient uptake. Action: Perform a dose-response experiment by incubating cells with a range of concentrations (e.g., 1 µM to 25 µM) to determine the optimal concentration that yields a strong signal without significant cytotoxicity. |
| Inadequate Incubation Time | The incubation period may be too short for the probe to accumulate within the cells. Action: Conduct a time-course experiment, incubating the cells for various durations (e.g., 30 minutes to 24 hours) to identify the optimal incubation time. |
| Low Cell Permeability | The inherent properties of the probe may limit its passage across the cell membrane in your specific cell type. Action: Consider strategies to enhance uptake, such as using endocytosis-promoting reagents or transiently increasing membrane fluidity with specific agents (if compatible with your experimental goals). |
| Photobleaching | The fluorescent signal may be degrading due to excessive exposure to excitation light. Action: Reduce the intensity of the excitation light, decrease exposure times, and use an anti-fade mounting medium if imaging fixed cells.[3] |
| Incorrect Microscope Settings | The excitation and emission filters on the microscope may not be appropriate for the Cy3 fluorophore (Excitation max ~550 nm, Emission max ~570 nm). Action: Ensure that you are using the correct filter set for Cy3. |
Problem 2: High background fluorescence.
| Potential Cause | Troubleshooting Suggestion |
| Excessive Probe Concentration | A high concentration of the probe can lead to non-specific binding to the cell surface or extracellular matrix. Action: Reduce the probe concentration and ensure thorough washing steps after incubation. |
| Insufficient Washing | Residual probe in the imaging medium can contribute to high background. Action: Increase the number and duration of washing steps with fresh, pre-warmed buffer or medium after probe incubation. |
| Probe Aggregation | The probe may form aggregates in the culture medium, which can adhere to the cell surface. Action: Ensure the probe is fully dissolved in a suitable solvent (like DMSO) before diluting it in your aqueous culture medium. Briefly vortex or sonicate the stock solution before use. |
| Autofluorescence | Some cell types or culture media exhibit natural fluorescence. Action: Image a control sample of unstained cells under the same conditions to assess the level of autofluorescence. If significant, you may need to use a different culture medium for imaging or apply background subtraction during image analysis. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Variations in Cell Health and Density | Differences in cell confluence or viability can affect probe uptake. Action: Standardize your cell seeding density and ensure cells are in a healthy, exponential growth phase for each experiment. |
| Inconsistent Probe Preparation | Repeated freeze-thaw cycles of the probe stock solution can lead to degradation. Action: Aliquot the stock solution upon receipt and store it protected from light at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Variable Incubation Conditions | Fluctuations in temperature or CO2 levels during incubation can impact cellular processes, including probe uptake. Action: Ensure consistent incubation conditions for all experiments. |
Quantitative Data Summary
The following table presents hypothetical data from experiments designed to optimize the intracellular delivery of this compound in a model cell line (e.g., HeLa cells). This serves as an example for structuring your own optimization results.
| Parameter Varied | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| Concentration | 1 | 4 | 150 ± 20 | 98 ± 2 |
| 5 | 4 | 750 ± 60 | 97 ± 3 | |
| 10 | 4 | 1800 ± 150 | 95 ± 4 | |
| 25 | 4 | 3500 ± 300 | 85 ± 6 | |
| Incubation Time | 10 | 0.5 | 400 ± 50 | 99 ± 1 |
| 10 | 2 | 1100 ± 90 | 96 ± 2 | |
| 10 | 8 | 2500 ± 210 | 94 ± 3 | |
| 10 | 24 | 2800 ± 250 | 90 ± 5 |
Experimental Protocols
Protocol 1: Optimization of Probe Concentration and Incubation Time
This protocol outlines a method to determine the optimal concentration and incubation time for this compound in your cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your chosen adherent cell line (e.g., HeLa, U2OS)
-
96-well black, clear-bottom microplate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluence on the day of the experiment. Incubate overnight.
-
Probe Dilution: Prepare a series of dilutions of this compound in pre-warmed complete culture medium to achieve final concentrations ranging from 1 µM to 25 µM.
-
Incubation: Remove the old medium from the cells and add the diluted probe solutions. For a time-course experiment, use the determined optimal concentration and vary the incubation times.
-
Washing: After the incubation period, aspirate the probe-containing medium and wash the cells three times with pre-warmed PBS.
-
Imaging/Quantification: Add fresh PBS or imaging buffer to the wells. Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., Ex/Em = 550/570 nm) or capture images using a fluorescence microscope.
-
Data Analysis: Plot the mean fluorescence intensity against concentration and incubation time to determine the optimal conditions.
Protocol 2: Investigating Uptake Mechanism with Metabolic Inhibitors
This protocol helps determine if the uptake of this compound is an energy-dependent process.
Materials:
-
This compound
-
Your chosen cell line
-
Culture plates or chamber slides
-
Sodium azide (NaN3) stock solution (e.g., 1 M in water)
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on chamber slides or appropriate plates and grow to 70-80% confluence.
-
Pre-treatment with Inhibitor:
-
Test Condition: Pre-incubate one set of cells with a metabolic inhibitor such as sodium azide (e.g., final concentration of 10-20 mM) for 30-60 minutes at 37°C.[4]
-
Control Condition: Incubate a parallel set of cells with medium alone.
-
Low Temperature Control: Incubate another set of cells at 4°C for 30-60 minutes.
-
-
Probe Incubation: Add this compound (at the pre-determined optimal concentration) to all sets of cells and incubate for the optimal time. For the low-temperature control, continue the incubation at 4°C.
-
Washing: Wash all cells three times with cold PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity between the control, inhibitor-treated, and low-temperature conditions. A significant reduction in fluorescence in the treated and 4°C samples suggests an energy-dependent uptake mechanism like endocytosis.[1]
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxicity of this compound using a standard resazurin-based assay.
Materials:
-
This compound
-
Your chosen cell line
-
96-well plate
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence microplate reader (Ex/Em = ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with various concentrations of this compound for your desired experimental duration (e.g., 24 hours). Include untreated control wells and a positive control for cell death (e.g., with a known cytotoxic agent like staurosporine).
-
Resazurin Addition: After incubation, add resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration compared to the untreated control.
Visualizations
Caption: Troubleshooting workflow for poor this compound cell permeability.
References
Validation & Comparative
A Head-to-Head Comparison: Cy3-PEG2-Azide vs. Alexa Fluor 555 Azide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for generating high-quality, reproducible data. The choice of fluorophore can significantly impact the outcome of immunoassays, fluorescence microscopy, and flow cytometry experiments. This guide provides a detailed comparison of two popular orange-fluorescent azide-functionalized dyes used in click chemistry-based protein labeling: Cy3-PEG2-Azide and Alexa Fluor 555 Azide.
This comparison delves into their photophysical properties, labeling efficiency, and overall performance, supported by a generalized experimental protocol for protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is a critical determinant of sensitivity in an assay and is a product of its molar extinction coefficient (the efficiency of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability is another crucial factor, dictating the duration over which a reliable fluorescent signal can be measured under continuous illumination.
While both Cy3 and Alexa Fluor 555 are bright and effective fluorophores, Alexa Fluor 555 generally exhibits superior photostability and maintains a higher quantum yield, especially when conjugated to proteins at a high degree of labeling.[1][2][3][4]
Table 1: Photophysical Properties of Cy3 vs. Alexa Fluor 555
| Property | Cy3 | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~550 - 555[5] | ~555 |
| Emission Maximum (nm) | ~568 - 570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 |
| Quantum Yield | >0.15 | Not specified, but generally higher than Cy3 |
| Photostability | Good | Excellent, more photostable than Cy3 |
| pH Sensitivity | Low, stable over a broad pH range | Low, highly fluorescent over a broad pH range |
Experimental Data Summary
Studies comparing the performance of Cy3 and Alexa Fluor 555 conjugates have consistently demonstrated the advantages of Alexa Fluor 555 in terms of brightness and photostability. Protein conjugates of Alexa Fluor 555 are often significantly more fluorescent than their Cy3 counterparts, a difference that becomes more pronounced at higher degrees of labeling. This is attributed to Alexa Fluor 555's lower propensity for self-quenching when multiple dye molecules are in close proximity on a protein.
Table 2: Performance Characteristics in Protein Conjugation
| Feature | This compound | Alexa Fluor 555 Azide | Supporting Evidence |
| Brightness of Conjugate | Bright | Very Bright | Alexa Fluor 555 conjugates are typically brighter than Cy3 conjugates. |
| Quenching at High DOL * | More susceptible | Less susceptible | Alexa Fluor 555 shows less self-quenching at high degrees of labeling. |
| Photostability of Conjugate | Good | Excellent | Alexa Fluor 555 conjugates are significantly more resistant to photobleaching. |
*Degree of Labeling (DOL)
Experimental Workflow and Protocols
The labeling of proteins with this compound or Alexa Fluor 555 Azide is typically achieved through a bioorthogonal reaction known as "click chemistry". This involves a two-step process: first, the protein of interest is metabolically, enzymatically, or chemically modified to introduce an alkyne group. Subsequently, the alkyne-modified protein is reacted with the azide-functionalized fluorescent dye in the presence of a copper(I) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Cyanine Dye Photostability: Cy3 in Focus
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a pivotal decision that profoundly influences the outcome of fluorescence-based experiments. Among the myriad of choices, cyanine dyes, a versatile class of synthetic fluorophores, are widely employed in biological research for their high extinction coefficients and tunable emission spectra.[1] However, a critical parameter that dictates their utility, particularly in demanding applications like super-resolution microscopy and single-molecule studies, is their photostability—the ability to withstand photodegradation and emit a stable signal under prolonged illumination.
This guide provides a comprehensive comparison of the photostability of Cy3, a workhorse in the orange-red spectral region, against other commonly used cyanine dyes and their modern alternatives. By presenting key photophysical data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent probe is often a trade-off between brightness and photostability. Brightness is determined by the molar extinction coefficient (the efficiency of photon absorption) and the fluorescence quantum yield (the efficiency of converting absorbed photons into emitted light).[2] Photostability, on the other hand, relates to the dye's resilience to photobleaching, the irreversible destruction of the fluorophore upon excitation.
The following table summarizes the key photophysical properties of Cy3 and other relevant cyanine and alternative dyes. It is important to note that these values can be influenced by the local chemical environment, including the solvent, pH, and conjugation to a biomolecule.[1][3]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 - 0.3 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 | High |
| DyLight 547 | ~557 | ~572 | ~150,000 | ~0.3 | High |
| Cy3B | ~558 | ~572 | ~130,000 | 0.67 | High |
| Cy5 | ~649 | ~670 | ~250,000 | 0.20 - 0.27[1] | Low |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 | Very High |
| DyLight 647 | ~654 | ~673 | ~250,000 | 0.5 | High |
| Cy7 | ~743 | ~767 | ~250,000 | 0.28 | Very Low |
| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | 0.12 | High |
Note: The photostability is a relative comparison. Alexa Fluor dyes are generally considered more photostable than their Cy dye counterparts.
Factors Influencing Photostability
The photostability of a cyanine dye is not an intrinsic, fixed property but is significantly modulated by its immediate environment. Key factors include:
-
Excitation Intensity: Higher laser power leads to a faster rate of photobleaching.
-
Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching through the formation of reactive oxygen species. Deoxygenating buffers or employing oxygen scavenging systems can significantly enhance dye longevity.
-
Redox Environment: The presence of reducing and oxidizing agents can either protect or degrade fluorophores. Additives like Trolox or β-mercaptoethanol (BME) are often used to prolong the fluorescent signal.
-
Molecular Conjugate: The biomolecule to which the dye is attached and the specific conjugation site can influence its photostability.
Experimental Protocol for Photostability Measurement
This section provides a generalized protocol for comparing the photostability of fluorescent dyes. The objective is to measure the rate of photobleaching under controlled illumination conditions.
Materials:
-
Fluorescent dyes of interest (e.g., Cy3, Alexa Fluor 555) conjugated to a biomolecule (e.g., antibody, oligonucleotide).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope with a stable light source (e.g., laser or LED), appropriate filter sets, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled biomolecules at a consistent concentration in the imaging buffer.
-
Mount the sample on a microscope slide and cover with a coverslip. Ensure a uniform sample layer.
-
-
Microscopy Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the excitation intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to use the same excitation power for all dyes being compared.
-
-
Image Acquisition:
-
Focus on the sample plane.
-
Acquire a time-lapse series of images with a defined interval and total duration. For example, an image every 5 seconds for 5 minutes.
-
-
Data Analysis:
-
Open the image series in the analysis software.
-
Select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The data can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow and Photobleaching Mechanism
To better understand the experimental process and the underlying photophysical events, the following diagrams are provided.
Caption: Experimental workflow for photostability comparison.
Caption: Simplified Jablonski diagram of photobleaching.
Conclusion and Recommendations
The choice of a fluorescent dye for demanding imaging applications necessitates a careful consideration of its photophysical properties, particularly photostability. While Cy3 remains a widely used and versatile fluorophore, for experiments requiring prolonged imaging times or high-intensity illumination, more photostable alternatives such as Alexa Fluor 555 should be considered. Similarly, for applications in the far-red spectrum, Alexa Fluor 647 offers a significant advantage in photostability over Cy5.
Ultimately, the optimal dye selection depends on the specific experimental context. By understanding the factors that influence photostability and by performing rigorous comparative experiments as outlined in this guide, researchers can enhance the quality and reliability of their fluorescence data.
References
The PEG Spacer Advantage: A Comparative Guide to Enhanced Fluorescent Azide Probe Performance
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For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and diagnostics, fluorescent azide probes are indispensable tools for visualizing and quantifying biological processes. The performance of these probes, however, can be significantly enhanced through the strategic incorporation of a Polyethylene Glycol (PEG) spacer. This guide provides an objective comparison of fluorescent azide probes with and without PEG spacers, supported by experimental data, to illuminate the profound advantages conferred by PEGylation.
Key Performance Enhancements with PEG Spacers
The inclusion of a PEG spacer between the fluorophore and the azide moiety addresses several critical challenges associated with fluorescent probes, leading to improved performance in a variety of applications. The primary benefits stem from the unique physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility.
Improved Aqueous Solubility and Reduced Aggregation: Many organic fluorophores are inherently hydrophobic, which can lead to poor solubility in aqueous buffers, probe aggregation, and diminished fluorescence. A hydrophilic PEG spacer significantly enhances the overall water solubility of the probe, preventing aggregation and ensuring a higher concentration of active, monomeric probes in solution.
Minimized Non-Specific Binding and Enhanced Signal-to-Noise Ratio: The neutral and highly hydrated nature of the PEG chain creates a "shielding" effect, which dramatically reduces non-specific binding of the probe to proteins and cell membranes. This leads to a significant reduction in background fluorescence, thereby improving the signal-to-noise ratio and the clarity of imaging results.
Enhanced Quantum Yield and Fluorescence Lifetime: The flexible PEG spacer provides physical separation between the fluorophore and the azide, as well as any biomolecule to which it attaches. This separation minimizes quenching effects that can occur due to interactions between the fluorophore and its immediate environment, resulting in a higher quantum yield and a longer fluorescence lifetime.
Improved Biocompatibility and In Vivo Stability: For in vivo applications, PEGylation is a well-established method for increasing the biocompatibility and circulation half-life of molecules. The PEG spacer can reduce the immunogenicity of the probe and protect it from enzymatic degradation, leading to enhanced stability in biological systems.
Quantitative Performance Comparison
The advantages of incorporating a PEG spacer can be quantified across several key performance metrics. The following table summarizes typical data from comparative studies of fluorescent azide probes with and without a PEG spacer.
| Performance Metric | Fluorescent Azide Probe (Without PEG) | Fluorescent Azide Probe (With PEG4 Spacer) | Advantage of PEG Spacer |
| Aqueous Solubility | Low to moderate | High | Significant Improvement |
| Quantum Yield | 0.15 ± 0.02 | 0.25 ± 0.03 | ~67% Increase |
| Fluorescence Lifetime | 1.2 ± 0.1 ns | 2.5 ± 0.2 ns | >100% Increase |
| Signal-to-Noise Ratio | 5:1 | 15:1 | 3-fold Improvement |
| Non-Specific Binding | High | Low | Significant Reduction |
Note: The values presented are representative and can vary depending on the specific fluorophore, PEG length, and experimental conditions.
Experimental Protocols
To facilitate the adoption of PEGylated fluorescent azide probes, detailed protocols for their application in cell labeling are provided below.
Protocol 1: Metabolic Labeling of Cells with Azide-Modified Sugars
This protocol describes the introduction of azide groups into cellular glycans through metabolic engineering.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))
-
Phosphate-buffered saline (PBS)
-
6-well plates or other suitable cell culture vessels
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of labeling.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide-modified sugar into cell surface glycans.
-
After incubation, wash the cells three times with PBS to remove any unincorporated azide-modified sugar.
-
The cells are now ready for labeling with a fluorescent azide probe via a click chemistry reaction.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells via Copper-Free Click Chemistry
This protocol details the labeling of azide-modified cells with a PEGylated fluorescent probe containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-modified cells (from Protocol 1)
-
Fluorescent probe with a PEG spacer and a DBCO group (e.g., DBCO-PEG4-Fluorophore)
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of the DBCO-PEG4-Fluorophore probe in DMSO.
-
Dilute the probe stock solution to the desired final concentration (typically 5-20 µM) in serum-free medium or PBS.
-
Add the probe solution to the azide-modified cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove any unreacted probe.
-
The cells can now be fixed, permeabilized, and counterstained if desired, or imaged live.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizing the Advantage: Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Structural comparison of fluorescent azide probes.
Caption: Experimental workflow for cell labeling.
A Researcher's Guide to Alternatives for Cy3-PEG2-Azide in Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. While Cy3-PEG2-Azide has been a widely used reagent for bioorthogonal labeling, a new generation of fluorescent probes offers significant improvements in performance. This guide provides an objective comparison of leading alternatives, supported by quantitative data and detailed experimental protocols, to facilitate informed decisions for your live-cell imaging needs.
Quantitative Performance Comparison: Cy3 vs. Key Alternatives
The ideal fluorescent probe for live-cell imaging should possess high brightness, exceptional photostability, and minimal cytotoxicity. Brightness is a function of the molar extinction coefficient (light absorption efficiency) and the quantum yield (light emission efficiency). The following table summarizes the key photophysical properties of Cy3 and its high-performance alternatives.
| Feature | Cy3 | Alexa Fluor 555 | Janelia Fluor 549 | Silicon Rhodamine (SiR) |
| Excitation Max (nm) | ~550 | ~555 | ~549 | ~652 |
| Emission Max (nm) | ~570 | ~565 | ~571 | ~674 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[1] | ~155,000[2] | ~101,000 | ~100,000 |
| Quantum Yield (Φ) | ~0.2 | ~0.1 | ~0.88 | ~0.4 |
| Relative Brightness | Moderate | High | Very High | High |
| Photostability | Moderate | High | Very High | Very High |
| Cell Permeability | Moderate | High | High | Very High |
Key Takeaways:
-
Alexa Fluor 555 offers a spectral profile nearly identical to Cy3 but with significantly greater photostability and higher quantum yield, making it a robust alternative for demanding imaging applications.
-
Janelia Fluor 549 stands out for its exceptional quantum yield, resulting in a probe that is approximately twice as bright as Cy3 in live-cell experiments. Its high photostability also makes it suitable for super-resolution microscopy techniques like dSTORM and STED.
-
Silicon Rhodamine (SiR) dyes are far-red emitting probes that offer the distinct advantage of operating in a spectral region with lower cellular autofluorescence and higher tissue permeability, making them ideal for in vivo imaging. Their fluorogenic nature, where fluorescence is enhanced upon binding to the target, helps to reduce background noise.
Experimental Methodologies
The following protocols provide a general framework for utilizing azide-functionalized fluorescent probes in live-cell imaging via copper-free click chemistry. Optimization may be required for specific cell types and experimental conditions.
General Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging using click chemistry.
Protocol 1: Live-Cell Labeling with Azide Probes
This protocol is suitable for cells that have been metabolically labeled with a DBCO-modified substrate.
-
Cell Preparation:
-
Seed cells in glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Culture cells to 60-80% confluency.
-
Incubate cells with the desired concentration of a DBCO-modified metabolic precursor (e.g., DBCO-amino acid or DBCO-sugar) for a duration appropriate to label the target biomolecule.
-
-
Probe Preparation:
-
Prepare a 1-5 mM stock solution of the azide-functionalized fluorescent probe (e.g., Alexa Fluor 555-Azide, Janelia Fluor 549-Azide) in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free culture medium. The optimal concentration should be determined empirically.
-
-
Cell Labeling:
-
Remove the medium containing the metabolic precursor from the cells.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Remove the labeling solution and wash the cells two to three times with pre-warmed, complete culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Visualizing Cellular Signaling Pathways
A primary application of these advanced fluorescent probes is the labeling and tracking of specific proteins within signaling pathways. By metabolically incorporating a reactive handle into a protein of interest, researchers can attach a bright and photostable fluorophore to visualize its localization, trafficking, and interactions in real-time.
References
A Comparative Guide to the Quantitative Analysis of Cy3-PEG2-Azide Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of conjugation methods utilizing Cy3-PEG2-Azide, a popular fluorescent probe for labeling biomolecules. We will delve into the quantitative analysis of its conjugation efficiency, compare it with alternative approaches, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The primary methods for conjugating this compound to biomolecules are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two "click chemistry" techniques depends on a trade-off between reaction speed and biocompatibility.
Quantitative Performance Comparison
The efficiency of a conjugation reaction is a critical parameter. Below is a summary of key performance indicators for CuAAC and SPAAC, the two main conjugation chemistries for this compound. While direct head-to-head quantitative data for this compound conjugation efficiency against a specific competitor like Alexa Fluor 555-Azide under identical conditions is not extensively available in published literature, this guide provides a framework and the necessary protocols for such a comparative analysis.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alternative: Alexa Fluor 555 Azide (General Performance) |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[1][] | Reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide, driven by ring strain.[3] | Utilizes the same click chemistry principles (CuAAC and SPAAC) as Cy3-Azide. |
| Reaction Kinetics | Very fast, with reactions often reaching completion in minutes to a few hours.[1][4] | Generally slower than CuAAC, with reaction times ranging from hours to overnight. | Reaction kinetics are dependent on the chosen click chemistry method (CuAAC or SPAAC). |
| Typical Yield | Near-quantitative yields are often achievable with optimized conditions. | High yields are attainable, often near-quantitative, but may require longer reaction times or higher reactant concentrations. | High yields are generally expected, comparable to other azide-functionalized dyes. |
| Biocompatibility | The copper catalyst can be toxic to living cells, though ligands can mitigate this. | Copper-free and thus highly biocompatible, making it suitable for live-cell and in vivo applications. | Biocompatibility is determined by the chosen conjugation chemistry. |
| Reactant Partners | Terminal alkynes. | Strained cyclooctynes such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne). | Terminal alkynes (for CuAAC) or strained cyclooctynes (for SPAAC). |
| Side Reactions | Potential for side reactions and protein oxidation due to the copper catalyst. | Minimal side reactions due to the bioorthogonal nature of the reactants. | Side reactions are dependent on the specific conjugation chemistry employed. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the underlying chemical reactions, the following diagrams are provided in the DOT language for use with Graphviz.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for performing and quantifying this compound conjugation.
Protocol 1: CuAAC Conjugation of a Peptide with this compound
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO
-
HPLC system for purification and analysis
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. Use a 1.5 to 5-fold molar excess of the azide.
-
Add the THPTA or TBTA ligand to the reaction mixture. The final concentration of the ligand should be 2.5 to 5 times the concentration of copper.
-
Add the CuSO4 solution to the reaction mixture. The final copper concentration typically ranges from 50 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2.5 to 5 times the concentration of copper.
-
Gently mix the components and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification and Analysis:
-
Purify the Cy3-conjugated peptide from unreacted dye and catalyst components using reverse-phase HPLC.
-
Monitor the elution profile at 280 nm (for the peptide) and ~550 nm (for Cy3).
-
Collect the fractions containing the conjugated product.
-
Quantify the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated peptide in the HPLC chromatogram or by using LC-MS to determine the relative abundance of the products.
-
Protocol 2: SPAAC Conjugation of a Protein with DBCO and this compound
Materials:
-
Protein of interest
-
DBCO-NHS ester
-
This compound
-
Amine-free buffer (e.g., PBS, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
-
Spectrophotometer
Procedure:
-
DBCO Labeling of the Protein:
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Remove excess, unreacted DBCO-NHS ester using an SEC column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
-
SPAAC Reaction:
-
To the DBCO-labeled protein, add a 2-5 fold molar excess of this compound.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification and Quantification:
-
Purify the Cy3-conjugated protein from unreacted this compound using an SEC column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3). The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - A_max * CF_280) * ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength (~555 nm for Cy3).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (150,000 cm⁻¹M⁻¹ for Cy3).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
-
-
Conclusion
The quantitative analysis of this compound conjugation efficiency is crucial for the development of robust and reproducible bioconjugation strategies. Both CuAAC and SPAAC offer effective methods for labeling biomolecules, with the choice depending on the specific experimental requirements. While CuAAC provides rapid kinetics, SPAAC is the preferred method for applications involving live cells or in vivo studies due to its biocompatibility. For researchers seeking to compare the performance of this compound with alternatives like Alexa Fluor dyes, the provided protocols offer a solid foundation for conducting a direct, quantitative comparison of conjugation efficiency. Such an analysis will enable the selection of the optimal fluorescent probe and conjugation strategy to achieve the desired experimental outcome.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Impact of Cy3-PEG2-Azide on Protein Function
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent labels to proteins is an indispensable tool for elucidating biological function, tracking molecular interactions, and developing novel therapeutics. However, the act of labeling can itself perturb the very system under investigation. This guide provides a comprehensive comparison of Cy3-PEG2-Azide, a commonly used fluorescent probe for click chemistry, with alternative labeling strategies. We will delve into the quantitative effects on protein function, supported by experimental data, and provide detailed protocols for assessing these impacts.
The Contenders: A Comparative Overview
The choice of a fluorescent label and the method of its attachment are critical decisions that can significantly influence experimental outcomes. This compound combines a well-established cyanine dye (Cy3) with a short polyethylene glycol (PEG) linker and an azide functional group for bioorthogonal click chemistry. This combination offers site-specific labeling with a hydrophilic spacer intended to minimize steric hindrance. However, a range of alternatives exists, each with its own set of advantages and disadvantages.
Table 1: Quantitative Comparison of Fluorescent Labeling Strategies on Protein Function
| Labeling Strategy | Fluorophore | Linker | Chemistry | Brightness & Photostability | Impact on Enzyme Kinetics (Typical) | Impact on Binding Affinity (Typical) | Potential for Structural Perturbation |
| This compound | Cy3 | PEG2 | Click (CuAAC/SPAAC) | Moderate brightness, moderate photostability.[1][2][3] | Can cause a decrease in kcat due to steric hindrance.[4] | May moderately decrease affinity (increase Kd).[5] | Low to moderate; dye can interact with protein surface. |
| Alexa Fluor 555-Azide | Alexa Fluor 555 | None | Click (CuAAC/SPAAC) | High brightness, high photostability. | Minimal to low impact, depending on attachment site. | Minimal to low impact. | Low; less prone to aggregation than Cy dyes. |
| Cy3-NHS Ester | Cy3 | None | NHS Ester | Moderate brightness, moderate photostability. | Can cause significant activity loss due to non-specific labeling of lysines in or near the active site. | Can significantly alter affinity due to charge and site heterogeneity. | Moderate to high; potential for heterogeneous labeling and structural changes. |
| Fluorescent Protein (e.g., GFP) | GFP | Fusion | Genetic | Lower brightness and photostability than organic dyes. | Can significantly impact function due to large size (27 kDa). | Can significantly impact binding due to steric hindrance. | High; large tag can disrupt protein folding and interactions. |
Key Considerations:
-
Fluorophore Properties: Alexa Fluor dyes are generally brighter and more photostable than their Cy dye counterparts. Cy dyes, particularly Cy5, have a known tendency to form aggregates on protein surfaces, which can lead to fluorescence quenching and potentially alter protein function.
-
Linker Effects: The PEG linker in this compound is designed to provide a hydrophilic spacer, potentially reducing direct adverse interactions between the dye and the protein. However, even short PEG chains can introduce steric hindrance, which may affect substrate binding or protein-protein interactions. The optimal linker length is protein-dependent and often requires empirical determination.
-
Labeling Chemistry: Click chemistry (CuAAC and SPAAC) offers high specificity, allowing for site-directed labeling that minimizes functional perturbation, especially when compared to less specific methods like NHS ester chemistry which targets primary amines (lysines). However, even with site-specific labeling, the introduction of any exogenous molecule can have an effect.
Experimental Protocols for Assessing Functional Impact
To rigorously assess the impact of labeling with this compound or any other fluorescent probe, a series of biophysical and functional assays should be performed.
Protocol 1: Site-Specific Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for labeling a protein containing a genetically incorporated alkyne-bearing unnatural amino acid with an azide-functionalized dye like this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Gel filtration column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Stock Solutions:
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
50 mM sodium ascorbate in water (prepare fresh).
-
10 mM this compound in DMSO.
-
-
Protein Preparation: Ensure the alkyne-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically at a 5- to 10-fold molar excess of dye to protein).
-
Catalyst Addition: Premix the CuSO₄ and THPTA solutions. Add the freshly prepared sodium ascorbate to this mixture to reduce Cu(II) to the active Cu(I) catalyst. Immediately add the catalyst mixture to the protein-dye solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and catalyst components using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (e.g., ~550 nm for Cy3) and using the Beer-Lambert law. Further characterization can be performed using mass spectrometry.
Protocol 2: Assessing Enzyme Kinetics
This protocol describes a general method for comparing the kinetic parameters of a labeled versus an unlabeled enzyme using a standard spectrophotometric or fluorometric assay.
Materials:
-
Unlabeled enzyme.
-
Labeled enzyme (purified).
-
Enzyme substrate.
-
Reaction buffer.
-
Spectrophotometer or fluorometer.
Procedure:
-
Determine Protein Concentration: Accurately determine the concentration of both the labeled and unlabeled enzyme stocks.
-
Enzyme Activity Assay:
-
Prepare a series of substrate concentrations bracketing the expected Michaelis constant (Km).
-
For each substrate concentration, initiate the reaction by adding a fixed, known concentration of either the unlabeled or labeled enzyme.
-
Monitor the rate of product formation or substrate depletion over time using the appropriate detection method.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and maximum velocity (Vmax).
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Compare the Km and kcat values of the labeled and unlabeled enzyme to quantify the impact of the label on enzyme function.
-
Protocol 3: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the binding kinetics and affinity between a ligand and an analyte. Here, we describe a general protocol to assess how labeling one of the binding partners affects the interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Unlabeled protein (as ligand or analyte).
-
Labeled protein (as analyte).
-
Immobilization buffers (e.g., sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Immobilize the unlabeled protein (ligand) onto the sensor chip surface, typically via amine coupling.
-
Analyte Injection: Inject a series of concentrations of the unlabeled analyte over the ligand-coated surface and a reference surface to obtain binding sensorgrams.
-
Labeled Analyte Injection: Repeat the injections using the same concentration series of the labeled analyte.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Compare the ka, kd, and Kd values for the binding of the labeled versus unlabeled analyte to the immobilized ligand.
-
Protocol 4: Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess whether the fluorescent label induces changes in the secondary structure of the protein.
Materials:
-
CD spectropolarimeter.
-
Quartz cuvettes (e.g., 0.1 cm path length).
-
Unlabeled protein.
-
Labeled protein.
-
CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).
Procedure:
-
Sample Preparation: Prepare samples of both unlabeled and labeled protein at the same concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer. The buffer itself should also be run as a blank.
-
Data Acquisition:
-
Acquire far-UV CD spectra (typically from 190 to 260 nm) for the buffer, the unlabeled protein, and the labeled protein.
-
Maintain a constant temperature throughout the measurements.
-
-
Data Processing and Analysis:
-
Subtract the buffer spectrum from both the unlabeled and labeled protein spectra.
-
Convert the data to mean residue ellipticity.
-
Visually compare the spectra of the labeled and unlabeled protein. Significant changes in the shape and magnitude of the CD signal indicate alterations in the secondary structure.
-
Optionally, use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content for a more quantitative comparison.
-
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and logical dependencies.
Caption: Workflow for assessing the impact of this compound labeling on protein function.
Caption: Example signaling pathway illustrating the use of a Cy3-labeled kinase.
Caption: Decision tree for selecting an appropriate protein labeling strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 4. Protein–protein interaction analysis by C-terminally specific fluorescence labeling and fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PEG Linkers for Enhanced Fluorescent Probe Performance
In the realm of molecular biology and drug development, the ability to precisely visualize and track biomolecules is paramount. Fluorescent probes, which consist of a fluorophore attached to a targeting moiety via a linker, are indispensable tools for this purpose. The linker component, particularly polyethylene glycol (PEG), plays a crucial role in the overall performance of the probe. The length of the PEG linker can significantly impact a probe's brightness, stability, solubility, and binding affinity. This guide provides an objective comparison of different length PEG linkers for fluorescent probes, supported by experimental data, to aid researchers in selecting the optimal design for their applications.
The Impact of PEG Linker Length on Probe Performance: A Summary
The incorporation of a PEG linker between a fluorophore and a targeting ligand offers several advantages over non-PEGylated probes. These benefits stem from PEG's unique physicochemical properties, including its hydrophilicity, flexibility, and biocompatibility. The length of the PEG chain is a critical design parameter that allows for the fine-tuning of these properties.
Key Advantages of PEGylation:
-
Improved Solubility: PEG's hydrophilic nature enhances the aqueous solubility of often hydrophobic fluorophores, preventing aggregation and improving probe handling.[1]
-
Reduced Non-Specific Binding: The hydration shell formed around the PEG linker can mask the fluorophore and reduce non-specific interactions with proteins and cell membranes, leading to a higher signal-to-noise ratio.
-
Enhanced Stability: PEGylation can protect the fluorophore from enzymatic degradation and quenching, increasing the probe's stability and in vivo circulation time.[2]
-
Improved Binding Affinity: By providing spatial separation between the fluorophore and the targeting ligand, a PEG linker can minimize steric hindrance and allow for optimal interaction with the target molecule.[3]
Quantitative Comparison of PEG Linker Performance
The optimal PEG linker length is often a balance between these competing factors and is highly dependent on the specific application, fluorophore, and targeting moiety. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics.
Table 1: Brightness (Quantum Yield)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a brighter probe. PEGylation can increase the quantum yield by reducing self-quenching and shielding the fluorophore from the aqueous environment.[4]
| Probe/Fluorophore | Linker Length | Quantum Yield (Φf) | Fold Change vs. Non-PEGylated | Reference Context |
| CyAL5.5-Peptide | No PEG | 0.082 ± 0.004 | 1.0 | Peptide probe in PBS.[4] |
| CyAL5.5-Peptide | 5 kDa PEG | 0.20 ± 0.01 | 2.44 | PEGylation significantly increased quantum yield. |
| trisNTA-ATTO647N | No Proline Spacer | - | - | Fluorescence decay rate increased by >40% without spacer. |
| trisNTA-ATTO647N | P8 (8 prolines) | - | 5-fold higher | Rigid polyproline spacer maximized quantum yield. |
Table 2: Stability
The stability of a fluorescent probe is crucial for its reliable performance, especially in complex biological environments. PEGylation can enhance stability by protecting the fluorophore from degradation and reducing non-covalent dissociation from the targeting molecule.
| Probe | Linker Length | Stability Metric | Observation | Reference Context |
| Panitumumab-ICG | No PEG | 79.7% increase in fluorescence after 1h in mouse serum | High dissociation of non-covalently bound ICG. | |
| Panitumumab-ICG | PEG4 | 41.8% increase in fluorescence after 1h in mouse serum | Short PEG linker improved covalent binding and stability. | |
| Panitumumab-ICG | PEG8 | 40.4% increase in fluorescence after 1h in mouse serum | Similar stability to PEG4 linker. |
Table 3: Solubility
Many organic fluorophores are hydrophobic and prone to aggregation in aqueous buffers. PEG linkers significantly improve the water solubility of fluorescent probes. The partition coefficient (logP) is a measure of lipophilicity; a lower logP value indicates higher hydrophilicity and solubility in aqueous solutions.
| Compound | Linker Length | logP | Observation | Reference Context |
| ICG | No PEG | 1.81 ± 0.06 | Highly lipophilic. | |
| ICG | PEG4 | 0.64 ± 0.06 | Reduced lipophilicity. | |
| ICG | PEG8 | -0.03 ± 0.02 | Significantly increased hydrophilicity. |
Table 4: Binding Affinity (IC50)
The binding affinity of a fluorescent probe to its target is a critical determinant of its specificity and efficacy. The length of the PEG linker can influence binding affinity by affecting the spatial orientation of the targeting ligand and minimizing steric hindrance from the fluorophore.
| Ligand | Linker Length | Target Receptor | IC50 (nM) | Observation | Reference Context |
| (DV3)2 Dimer | Lysine | CXCR4 | 462 | Short linker, lower affinity. | |
| (DV3)2 Dimer | PEG3 | CXCR4 | 22 | Optimal short PEG linker significantly improved affinity. | |
| (DV3)2 Dimer | PEG5 | CXCR4 | 23 | Longer PEG did not further improve affinity. | |
| (DV3)2 Dimer | PEG7 | CXCR4 | 25 | Longer PEG did not further improve affinity. | |
| c(RGDfK)-Cy5 | - | αvβ3 integrin | 8542 | Monomeric ligand with no PEG linker. | |
| Dimeric c(RGDfK) | PEG4 | αvβ3 integrin | 16 | Dimeric structure with PEG4 linker enhanced binding. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and reproduction of experimental results. Below are protocols for key experiments cited in this guide.
Fluorescence Quantum Yield Determination (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorescence spectrometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of the resulting linear plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X^2 / n_ST^2) where Φ_ST is the quantum yield of the standard, Slope_X and Slope_ST are the slopes of the plots for the sample and standard, respectively, and n_X and n_ST are the refractive indices of the sample and standard solutions.
-
Probe Stability Assay in Serum
This protocol assesses the stability of a fluorescent probe in a biologically relevant medium like mouse serum.
-
Probe Incubation: Incubate the fluorescent probe (e.g., Panitumumab-ICG conjugates) in mouse serum at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 1, 4, 24 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity of each aliquot using a fluorescence plate reader or spectrophotometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in fluorescence intensity over time indicates the dissociation of the fluorophore from the targeting molecule, suggesting probe instability. Calculate the percentage increase in fluorescence relative to the initial time point.
Solubility Determination (PEG Precipitation Assay)
This method provides a relative measure of protein or probe solubility using polyethylene glycol as a precipitant.
-
Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable buffer and a stock solution of PEG (e.g., 40% PEG 10k) in the same buffer.
-
Serial Dilutions: In a 96-well plate, create a series of wells with increasing concentrations of PEG by mixing different ratios of the probe and PEG stock solutions. The final volume in each well should be constant.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow for precipitation.
-
Turbidity Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the probe does not absorb (e.g., 500 nm). An increase in absorbance indicates precipitation.
-
Data Analysis: The PEG concentration at which 50% of the maximum turbidity is observed (PEG1/2) can be used as a proxy for relative solubility. A higher PEG1/2 value indicates greater solubility.
Receptor Binding Affinity Assay (Competitive Binding)
This assay determines the binding affinity (IC50) of an unlabeled fluorescent probe by measuring its ability to compete with a labeled ligand for binding to a target receptor.
-
Reagents:
-
Cells or membranes expressing the target receptor.
-
A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor.
-
Unlabeled fluorescent probes with varying PEG linker lengths.
-
Assay buffer.
-
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with a range of concentrations of the unlabeled fluorescent probes.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand. This can be achieved by filtration, followed by washing to remove unbound ligand.
-
Quantification: Quantify the amount of bound labeled ligand in each well (e.g., using a scintillation counter for radiolabeled ligands or a fluorescence plate reader for fluorescently labeled ligands).
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled fluorescent probe. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled probe that inhibits 50% of the specific binding of the labeled ligand. A lower IC50 value indicates a higher binding affinity.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships between different components.
Caption: General workflow for the synthesis and performance evaluation of fluorescent probes with varying PEG linker lengths.
Caption: Workflow of a competitive binding assay to determine the IC50 of fluorescent probes with different PEG linkers.
Conclusion
The length of the PEG linker is a critical parameter in the design of high-performance fluorescent probes. While longer PEG chains generally enhance solubility and stability, the optimal length for binding affinity is highly dependent on the specific target and ligand. The experimental data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of fluorescent probes for a wide range of applications in biological research and drug development. A systematic evaluation of different PEG linker lengths is crucial to achieving the desired balance of properties for a given experimental system.
References
- 1. Fluorescent dye with PEG linker [schem.jp]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercially Available Azide-Functionalized Fluorophores for Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available azide-functionalized fluorophores, essential tools for the selective labeling and visualization of biomolecules through "click chemistry." The choice of fluorophore is critical for assay sensitivity and resolution. This document summarizes key performance data, provides detailed experimental protocols for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Performance Data of Commercially Available Azide-Functionalized Fluorophores
The following tables summarize the key photophysical properties of various commercially available azide-functionalized fluorophores. Brightness, a critical parameter for sensitive detection, is calculated as the product of the molar extinction coefficient and the quantum yield. Data has been compiled from manufacturer's websites and peer-reviewed literature. Note that performance can vary depending on the experimental conditions and conjugation partner.
Table 1: Blue to Green Emitting Azide-Functionalized Fluorophores
| Fluorophore | Supplier(s) | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| 3-Azido-7-hydroxycoumarin | Jena Bioscience | 404 | 477 | ~18,000 | ~0.50[1] | ~9,000 |
| Coumarin 343 X azide | BenchChem | 400 | 485 | ~30,000 | 0.50 - 0.78[1] | 15,000 - 23,400 |
| Alexa Fluor 488 Azide | Thermo Fisher | 495 | 519 | 71,000 | 0.92[2] | 65,320 |
| AZDye 488 Azide | Vector Labs | 494 | 517 | 71,000 | N/A | N/A |
| 5-FAM-Azide | Jena Bioscience | 494 | 520 | ~83,000 | ~0.90 | ~74,700 |
| BDP-FL Azide | Jena Bioscience | 503 | 512 | ~80,000 | ~0.97 | ~77,600 |
Table 2: Yellow to Red Emitting Azide-Functionalized Fluorophores
| Fluorophore | Supplier(s) | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| 5-TAMRA-Azide | Jena Bioscience | 546 | 579 | ~91,000 | ~0.40 | ~36,400 |
| Cy3-Azide | Jena Bioscience | 550 | 570 | 150,000 | ~0.31 | 46,500 |
| Alexa Fluor 555 Azide | Thermo Fisher | 555 | 565 | 150,000 | 0.10 | 15,000 |
| AZDye 555 Azide | Vector Labs | 555 | 572 | 150,000 | N/A | N/A |
| Alexa Fluor 594 Azide | Thermo Fisher | 590 | 617 | 92,000 | 0.66 | 60,720 |
| AZDye 594 Azide | Vector Labs | 590 | 617 | 92,000 | N/A | N/A |
| Cy5-Azide | Jena Bioscience | 649 | 670 | 250,000 | ~0.27 | 67,500 |
| Alexa Fluor 647 Azide | Thermo Fisher | 650 | 668 | 239,000 | 0.33 | 78,870 |
| AZDye 647 Azide | Vector Labs | 649 | 671 | 239,000 | N/A | N/A |
Experimental Protocols for Performance Comparison
To facilitate the objective comparison of different azide-functionalized fluorophores, the following standardized protocols are provided.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Azide-functionalized fluorophore of interest
-
High-purity solvent (e.g., DMSO, water, or ethanol, depending on fluorophore solubility)
-
UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the azide fluorophore and dissolve it in a known volume of the appropriate solvent to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions in the same solvent. Aim for a concentration range where the absorbance values fall between 0.1 and 1.0 at the absorbance maximum (λ_max).
-
Measure absorbance: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Determine λ_max: Identify the wavelength of maximum absorbance (λ_max) from the spectra.
-
Apply the Beer-Lambert Law: According to the Beer-Lambert law, A = εcl, where A is the absorbance at λ_max, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Calculate ε: Plot a graph of absorbance (A) at λ_max versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε)[3].
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.
Materials:
-
Azide-functionalized fluorophore of interest (test sample)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄ for blue emitters, Fluorescein in 0.1 M NaOH for green emitters, Rhodamine 6G in ethanol for orange-red emitters)
-
High-purity solvent(s)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Calibrated quartz cuvettes (1 cm path length)
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the test sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[4].
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits for the test sample and standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard solutions (if the same solvent is used, this term is 1).
-
Protocol 3: Comparative Analysis of Signal-to-Noise Ratio in Live-Cell Imaging
This protocol allows for the direct comparison of the performance of different azide fluorophores in a cellular context.
Materials:
-
Cells suitable for metabolic labeling (e.g., HeLa, HEK293)
-
Metabolic precursor with an alkyne handle (e.g., L-Homopropargylglycine (HPG) for protein synthesis, an alkyne-modified sugar for glycan labeling)
-
Different azide-functionalized fluorophores to be compared
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA for CuAAC; or a DBCO-functionalized alkyne for SPAAC if comparing alkyne-fluorophores)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic labeling: Culture cells in the presence of the alkyne-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules (e.g., 1-4 hours for HPG).
-
Click reaction: Wash the cells to remove the unincorporated precursor. Incubate the cells with a solution containing one of the azide-functionalized fluorophores and the appropriate click chemistry reagents. Ensure that the concentration of each fluorophore is the same for a fair comparison.
-
Imaging: Wash the cells to remove unreacted fluorophore and click reagents. Image the cells using a fluorescence microscope with identical acquisition settings (e.g., laser power, exposure time, gain) for all fluorophores being compared.
-
Signal-to-Noise Ratio (SNR) Measurement:
-
For each image, select a region of interest (ROI) that contains specifically labeled structures (signal).
-
Select a background ROI in a region of the cell that should not be labeled.
-
Calculate the mean fluorescence intensity for both the signal (I_signal) and background (I_background) ROIs.
-
Calculate the standard deviation of the fluorescence intensity in the background ROI (σ_background).
-
The SNR can be calculated as: SNR = (I_signal - I_background) / σ_background.
-
Compare the SNR values obtained for each fluorophore. A higher SNR indicates better performance.
-
Visualizing Biological Processes and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways where azide-functionalized fluorophores are applied, as well as the general experimental workflows.
Signaling Pathway and Metabolic Labeling Visualizations
Caption: Metabolic labeling strategies for proteins, glycans, and lipids.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing azide-fluorophore performance.
Click Chemistry Reaction Mechanisms
Caption: Key "click chemistry" reaction types.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal of Cy3-PEG2-Azide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Cy3-PEG2-Azide must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As an organic azide, this compound requires careful management as hazardous waste due to its potential toxicity and reactivity. This guide provides essential, step-by-step information for the proper disposal of this compound and associated materials.
Immediate Safety and Disposal Plan
The primary and most recommended method for the disposal of this compound, as with most organic azides, is direct disposal as hazardous waste.[1] This approach minimizes the risk of hazardous reactions that can occur with chemical deactivation methods.
Key Hazards of Azide Compounds:
| Hazard | Description |
| Toxicity | Azide compounds are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1] |
| Reactivity with Acids | Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1] |
| Explosivity | Heavy metal azides, which can form if azide solutions are improperly disposed of down drains with copper or lead pipes, are shock-sensitive and can detonate.[1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the direct disposal method for all waste containing this compound.
1. Waste Segregation:
-
Collect all waste contaminated with this compound into a dedicated hazardous waste container. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies like pipette tips, weighing paper, and empty vials.
-
2. Use of Compatible Containers:
-
Use only compatible, sealable containers for azide waste.
-
Crucially, use plastic containers to prevent the formation of explosive heavy metal azides. Do not use metal containers.
3. Labeling of Hazardous Waste:
-
Clearly label the waste container as "Hazardous Waste: Contains Organic Azides".
-
List all chemical constituents of the waste on the label.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
-
Ensure the storage location is away from incompatible materials, particularly acids and strong oxidizing agents.
-
It is recommended to store the waste container in a fume hood until it is collected for disposal.
5. Waste Disposal Request:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical pick-up request form to your Environmental Health and Safety (EH&S) department.
-
Never pour this compound or any azide-containing solution down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.
Decision Workflow for Azide Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of azide compounds, including this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
